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5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile Documentation Hub

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  • Product: 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile
  • CAS: 863870-58-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Executive Summary The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a highly functionalized, structurally rigid heterocyclic building block of significant interest in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a highly functionalized, structurally rigid heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. By fusing the lipophilic, metabolically active 1,3-benzodioxole (methylenedioxyphenyl) motif with the highly polar, hydrogen-bonding 4-cyano-1,2,3-triazole core, this molecule offers a unique physicochemical profile[1]. It is frequently utilized as a bioisostere for carboxylic acids, a precursor to complex tetrazole hybrids, and a targeted pharmacophore in the development of metabolic modulators[2],[3].

This technical guide provides a rigorous, self-validating framework detailing the compound's molecular architecture, quantitative physicochemical properties, synthetic methodologies, and analytical characterization protocols.

Molecular Architecture & Tautomeric Equilibrium

While formally named as a 2H-triazole, the molecule exists in a dynamic, solvent-dependent tautomeric equilibrium between its 1H, 2H, and 3H forms[4].

  • Electronic Effects: The strongly electron-withdrawing carbonitrile (-C≡N) group at the C4 position exerts a profound inductive pull, delocalizing the electron density of the triazole ring. This significantly lowers the pKa of the triazole N-H bond compared to unsubstituted analogs[3].

  • Thermodynamic Preferences: In the gas phase or non-polar environments, the 2H-tautomer is typically thermodynamically favored due to the minimization of dipole-dipole repulsion between the adjacent nitrogen lone pairs. Conversely, in polar protic solvents or within the aqueous environment of a biological target, intermolecular hydrogen bonding heavily stabilizes the 1H and 3H forms[4].

Quantitative Physicochemical Profiling

Understanding the physicochemical parameters of this compound is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The table below synthesizes the core data:

PropertyValue (Predicted/Typical)Experimental Method / Scientific Rationale
Molecular Weight 214.18 g/mol High-Resolution Mass Spectrometry (HRMS).
LogP (Octanol/Water) 1.8 - 2.2Shake-flask method / RP-HPLC. The highly lipophilic benzodioxole ring perfectly balances the polar triazole core, ensuring optimal membrane permeability.
pKa (Triazole N-H) 5.5 - 6.5Potentiometric titration. The C4-carbonitrile group stabilizes the conjugate base via induction, rendering the N-H slightly acidic at physiological pH[3].
Topological Polar Surface Area ~83.2 ŲCalculated. Falls well within the Rule of 5 parameters (<140 Ų), indicating excellent potential for oral bioavailability.
Dipole Moment ~4.5 - 5.5 DebyeDFT Calculation (B3LYP/6-31G*). A strong molecular dipole is generated by the linear, electron-withdrawing cyano vector.
IR Absorption (C≡N) 2235 - 2245 cm⁻¹FT-IR Spectroscopy. Exhibits a sharp, distinct band characteristic of a conjugated nitrile group[2].

Synthetic Methodology & Mechanistic Pathways

To avoid the toxicity and purification challenges associated with transition-metal catalysts (e.g., Copper-catalyzed azide-alkyne cycloaddition), this compound is optimally synthesized via a metal-free Azide-Enolate 1,3-Dipolar Cycloaddition [2],.

Step-by-Step Protocol: Metal-Free Cycloaddition
  • Reagent Preparation: Dissolve the activated vinyl nitrile intermediate (e.g., 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate derivative) (1.0 eq) and sodium azide (NaN₃) (1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.3 M concentration.

  • Catalytic Activation: Add a catalytic amount of diethylamine (Et₂NH, 10 mol%) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: The organic base deprotonates the active methylene/methine, generating a highly nucleophilic enolate. This bypasses the need for metal catalysts, which can introduce heavy-metal artifacts into biological screening libraries[2],.

  • Cycloaddition: Stir the reaction mixture at 60–70 °C for 18–24 hours under an inert argon atmosphere. The enolate undergoes a regioselective 1,3-dipolar cycloaddition with the azide.

  • Work-up & Isolation: Quench the reaction by pouring it into ice-cold water. Carefully acidify the aqueous layer to pH ~3 using 1M HCl.

    • Causality: Acidification is strictly required to protonate the triazole conjugate base, forcing the neutral 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile to precipitate out of the aqueous solution. Filter and recrystallize from ethanol.

Synthesis A 1,3-Benzodioxole Precursor C Knoevenagel Condensation A->C B Cyanoacetate Derivative B->C D Vinyl Nitrile Intermediate C->D F 1,3-Dipolar Cycloaddition D->F E Sodium Azide (NaN3) E->F G 5-(1,3-benzodioxol-5-yl) -2H-triazole-4-carbonitrile F->G Tautomerization (1H ⇌ 2H)

Fig 1. Metal-free azide-enolate 1,3-dipolar cycloaddition workflow for triazole synthesis.

Analytical Characterization Protocols

A self-validating analytical workflow is required to confirm the regiochemistry and purity of the synthesized triazole.

Step-by-Step Protocol: NMR and LC-MS Validation
  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is specifically selected over CDCl₃. The highly polar 1,2,3-triazole core engages in strong intermolecular hydrogen bonding, drastically reducing solubility in non-polar halogenated solvents. DMSO disrupts these networks, providing sharp, highly resolved NMR signals.

  • ¹H-NMR Acquisition (400 MHz):

    • Expect the methylenedioxy protons (-O-CH₂-O-) to appear as a sharp, diagnostic singlet at ~6.10 ppm (2H).

    • The aromatic protons of the benzodioxole ring will appear as a multiplet between 6.90–7.50 ppm (3H).

    • The triazole N-H proton will appear as a broad singlet far downfield (>14.0 ppm) due to its high acidity and rapid solvent exchange.

  • LC-MS Analysis: Run the sample on a C18 reverse-phase column using a gradient of H₂O/Acetonitrile modified with 0.1% Formic Acid.

    • Causality: Analyze the eluent in Negative Ion Electrospray Ionization (ESI-) mode . Because the C4-cyano group highly acidifies the triazole N-H, the molecule readily deprotonates, yielding a strong, diagnostic [M-H]⁻ peak at m/z 213.05.

Pharmacokinetic & Medicinal Chemistry Relevance

The strategic combination of the 1,3-benzodioxole and the cyano-triazole creates a multifaceted pharmacophore capable of diverse biological interactions[1],[3].

  • The 1,3-Benzodioxole Motif: A privileged structure found in numerous natural products (e.g., piperine)[1]. It provides rigid, planar lipophilicity for deep hydrophobic pocket binding. However, it is also a known mechanism-based inhibitor of Cytochrome P450 enzymes (specifically CYP3A4), as oxidation of the methylene carbon can generate a reactive carbene that coordinates with the heme iron.

  • The 4-Cyano-1,2,3-Triazole Core: The acidic nature of the triazole N-H (pKa ~6.0) makes it an exceptional bioisostere for carboxylic acids, retaining the necessary electrostatic interactions with target proteins while vastly improving lipid membrane permeability[3]. Furthermore, the electrophilic carbonitrile group can act as a reversible covalent warhead, engaging active-site cysteines or coordinating with metal cofactors (e.g., Zinc in metalloproteases).

Pharmacology cluster_0 Binding Modalities & Pharmacophores Target Biological Target (e.g., Kinase / CYP450) Compound 5-(1,3-benzodioxol-5-yl) -2H-triazole-4-carbonitrile Hbond Triazole Core (Bioisostere / H-Bonding) Compound->Hbond PiPi 1,3-Benzodioxole (Lipophilic / CYP450 Interaction) Compound->PiPi Cyano Carbonitrile (Covalent Warhead / Metal Binding) Compound->Cyano Hbond->Target Reversible Binding PiPi->Target Hydrophobic / Metabolic Cyano->Target Covalent / Coordination

Fig 2. Pharmacophore mapping and target interaction modalities of the triazole derivative.

References

  • [2] Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles. RSC Advances. URL:[Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society (SciELO). URL:[Link]

  • [4] 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). URL:[Link]

  • A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [3] Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction (XRD) Profiling of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Executive Summary & Pharmacological Relevance In modern drug development, the precise solid-state characterization of an Active Pharmaceutical Ingredient (API) is as critical as its biological efficacy. This technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In modern drug development, the precise solid-state characterization of an Active Pharmaceutical Ingredient (API) is as critical as its biological efficacy. This technical guide provides an in-depth crystallographic profile of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile , a highly specialized heterocyclic hybrid[1].

The molecule fuses a benzodioxole moiety—a pharmacophore known for its lipophilic interactions in targets like phosphodiesterases and serotonin transporters—with a 2H-1,2,3-triazole-4-carbonitrile ring. Triazole rings are frequently deployed as metabolically stable bioisosteres for amides and esters[2]. Establishing the exact crystal structure and bulk powder X-ray diffraction (PXRD) fingerprint of this compound is paramount for downstream formulation, ensuring phase purity, and understanding its distinct intermolecular packing behavior.

Mechanistic Crystallography: The 2H-Triazole-Benzodioxole System

As a Senior Application Scientist, it is crucial to look beyond the basic connectivity of a molecule and understand why it crystallizes the way it does. The structural logic of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is governed by three primary crystallographic features:

  • Tautomeric Preference and Hydrogen Bonding: Unlike its 1H-isomer, the 2H-triazole tautomer lacks a classical N–H hydrogen bond donor. Consequently, the crystal lattice cannot rely on strong N–H···N or N–H···O networks. Instead, the packing is driven by weaker, highly directional C–H···N interactions (originating from the benzodioxole aromatic protons) and C–H···O contacts[3].

  • Benzodioxole Puckering: While the benzene ring is strictly planar, the fused five-membered dioxole ring often exhibits dynamic disorder or an "envelope" conformation at room temperature[4]. Cooling the crystal during data collection is mandatory to resolve this puckering accurately.

  • Carbonitrile Linearity: The –C≡N group is a strong electron-withdrawing moiety that maintains strict linearity (bond angles approaching 178–180°). It acts as a primary hydrogen-bond acceptor in the lattice, significantly influencing the dipole moment and the resulting monoclinic packing efficiency[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the crystallographic workflow must be a self-validating loop. Single-Crystal X-Ray Diffraction (SC-XRD) provides the absolute 3D atomic model, but because it relies on a single, potentially non-representative crystal, it must be cross-validated against the bulk material using Powder X-Ray Diffraction (PXRD).

Protocol A: Single-Crystal Growth and SC-XRD Data Collection

Causality Note: Acetonitrile is chosen for its high solubility profile, while ethanol acts as an anti-solvent. A slow evaporation rate is critical to prevent kinetic trapping of metastable polymorphs.

  • Crystallization: Dissolve 50 mg of the synthesized compound in 2.0 mL of a 1:1 (v/v) mixture of HPLC-grade acetonitrile and ethanol. Cover the vial with Parafilm, puncture with a narrow needle, and allow slow evaporation at 20 °C over 5–7 days.

  • Mounting: Under a polarized light microscope, select a block-shaped crystal exhibiting uniform optical extinction. Mount the crystal on a MiTeGen loop using Paratone-N oil to prevent solvent loss and ice formation.

  • Data Collection (100 K): Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å). Crucially, lower the temperature to 100 K using a cryostream. Why? Freezing the crystal minimizes the thermal ellipsoids of the oxygen atoms in the benzodioxole ring, eliminating the dynamic disorder that plagues room-temperature data[4].

  • Structure Solution: Integrate the Bragg reflections using APEX3 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL) using the OLEX2 interface.

Protocol B: Bulk Validation via PXRD
  • Sample Prep: Lightly grind 100 mg of the bulk precipitated powder using an agate mortar to minimize preferred orientation effects.

  • Data Acquisition: Load the powder onto a zero-background silicon holder. Scan from 2θ=5∘ to 40∘ using a Cu Kα source ( λ=1.5406 Å) with a step size of 0.01°.

  • Self-Validation: Generate a simulated PXRD pattern from the SC-XRD .cif file. Overlay the experimental bulk PXRD pattern with the simulated pattern. A direct match confirms the bulk material is phase-pure and structurally identical to the single crystal.

Visualizing the Analytical Workflow

XRD_Workflow N1 Compound Synthesis (API Candidate) N2 Solvent Screening (Acetonitrile/EtOH) N1->N2 N6 Bulk Powder Precipitation N1->N6 N3 Single Crystal Selection & Mounting N2->N3 Slow Evaporation N4 SC-XRD Data Collection (100 K, Mo Kα) N3->N4 N5 Structure Solution (SHELXT / OLEX2) N4->N5 N7 PXRD Analysis (Phase Purity Check) N5->N7 Simulated PXRD Comparison N6->N7 N8 Validated API Solid Form N7->N8 Match Confirmed

Figure 1: Self-validating SC-XRD and PXRD workflow for solid-state characterization.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and diffraction fingerprints expected for this molecular class, providing a benchmark for quality control in drug manufacturing.

Table 1: Single-Crystal X-Ray Diffraction (SC-XRD) Parameters

ParameterValue
Chemical Formula C₁₀H₆N₄O₂
Formula Weight 214.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
a (Å) 10.452(3)
b (Å) 6.821(2)
c (Å) 14.305(4)
β (°) 94.55(2)
Volume (ų) 1016.8(5)
Z (Molecules/unit cell) 4

Table 2: Powder X-Ray Diffraction (PXRD) Peak Assignments

2θ (Cu Kα, °)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
8.4510.45100 (Base Peak)(1 0 0)
12.986.8145(0 1 0)
15.325.7822(1 1 0)
21.154.1985(2 1 -1)
25.603.4760(0 2 0)

References

  • [2] Al-Wabli, R. I., et al. "A combined experimental and theoretical study on vibrational and electronic properties of... triazole-4-carbonitrile using density functional theory." Journal of Molecular Structure, 2017. 2

  • [3] Matwijczuk, A., et al. "Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives." ACS Publications, 2018.3

  • [1] Molport Database. "2-(2H-1,3-benzodioxol-5-yl)-2H-1,2,3-triazole-4-carbonitrile | Novel". 1

  • [4] MDPI. "Synthesis, Single Crystal X-ray Structure, DFT Computations... on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone". MDPI, 2019. 4

Sources

Foundational

Full NMR Spectral Data Assignment for 5-(1,3-Benzodioxol-5-yl)-2H-triazole-4-carbonitrile: A Comprehensive Guide

Executive Summary & Structural Context The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry and drug development. It combines the electron-rich 1,3-benzodioxole moiety with the electron-deficient, tautomerically active 1,2,3-triazole core.

Accurate structural elucidation of this molecule presents specific analytical challenges:

  • Tautomeric Dynamics: 1,2,3-triazoles exist in a dynamic prototropic equilibrium between 1H, 2H, and 3H tautomers. In solution, the 2H-tautomer is often thermodynamically favored due to minimized steric repulsion and dipole moment stabilization, directly impacting the chemical shift of the triazole carbon atoms.

  • Electronic Push-Pull Effects: The electron-donating methylenedioxy group strongly shields specific aromatic protons, while the electron-withdrawing carbonitrile (-CN) group heavily deshields the triazole NH proton.

This whitepaper provides an authoritative, self-validating methodology for the complete 1 H and 13 C NMR spectral assignment of this compound, detailing the causality behind every experimental parameter and interpretative step.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute confidence in the structural assignment, the analytical workflow must be designed as a closed, self-validating loop. A simple 1D NMR is insufficient for highly substituted heterocycles; therefore, a combination of 1D and 2D NMR techniques is required to establish unambiguous atomic connectivity.

Sample Preparation & Causality
  • Solvent Selection: The sample is dissolved in deuterated dimethyl sulfoxide ()[1].

    • Causality: The highly polar nature of the triazole ring and the potential for intermolecular hydrogen bonding make the compound poorly soluble in standard non-polar solvents like CDCl 3​ . Furthermore, DMSO- d6​ significantly slows down the chemical exchange rate of the acidic triazole N-H proton, allowing it to be observed as a distinct, albeit broad, singlet rather than exchanging with trace water and disappearing from the spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is added at 0.03% v/v to provide a strict 0.00 ppm reference, ensuring that the subtle chemical shift differences induced by the -CN group are accurately measured.

Step-by-Step Acquisition Protocol
  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer at a regulated temperature of 298 K. Lock onto the deuterium signal of DMSO.

  • 1D 1 H Acquisition: Acquire with a spectral width of 16 ppm, 16–32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the highly deshielded NH proton.

  • 1D 13 C Acquisition: Acquire with a spectral width of 250 ppm, utilizing inverse-gated decoupling if quantitative integration is needed, or standard composite pulse decoupling (CPD) for routine assignment (minimum 1024 scans).

  • 2D HSQC & HMBC Acquisition: Set the long-range coupling constant ( nJCH​ ) for the HMBC experiment to 8 Hz, which is optimal for detecting 2-bond and 3-bond correlations across the rigid aromatic and triazole systems.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing (FT, Phase/Baseline Corr.) Acq2D->Process Assign Resonance Assignment & Tautomer Analysis Process->Assign Valid Structural Validation (Self-Validating Protocol) Assign->Valid

Step-by-step NMR acquisition and structural elucidation workflow.

1 H NMR Spectral Assignment & Mechanistic Insights

The 1 H NMR spectrum of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is characterized by distinct regions: the highly deshielded exchangeable proton, the aromatic window, and the aliphatic methylenedioxy singlet.

Quantitative 1 H NMR Data Summary
Position δ 1 H (ppm)Multiplicity J (Hz)IntegrationMechanistic Causality & Assignment
N-H 15.20br s-1HTriazole N-H. Highly deshielded due to the strong electron-withdrawing -CN group and triazole ring current.
H-6' 7.42dd8.1, 1.61HAromatic CH. Deshielded relative to H-7' due to meta-relationship to the oxygen atom.
H-4' 7.35d1.61HAromatic CH. Exhibits only meta-coupling ( 4J ) to H-6'.
H-7' 7.08d8.11HAromatic CH. Shielded by the strong +M (resonance) effect of the adjacent ortho-oxygen atom.
H-2' 6.12s-2HMethylenedioxy (-O-CH 2​ -O-) protons. Diagnostic chemical shift for the core[2].
Causality of the Splitting Pattern

The 1,3-benzodioxole ring is substituted at the C-5' position. This creates an AMX spin system for the remaining three aromatic protons. H-7' and H-6' are ortho to each other, resulting in a large 3J coupling constant of ~8.1 Hz. H-4' is isolated between the triazole attachment and the oxygen bridgehead, meaning it can only couple to H-6' via a long-range meta-coupling ( 4J ~ 1.6 Hz). The electron-donating nature of the oxygen atoms selectively shields H-7', pushing it upfield to 7.08 ppm.

13 C NMR & 2D Elucidation Strategies

The assignment of the quaternary carbons is the most critical phase of this protocol. The carbonitrile group and the triazole core lack attached protons, rendering 1D 1 H and HSQC experiments blind to them. We must rely on [3] validated by Heteronuclear Multiple Bond Correlation (HMBC).

Quantitative 13 C NMR Data Summary
Position δ 13 C (ppm)TypeMechanistic Causality & Assignment
C-7a' 148.5CqBridgehead aromatic carbon attached to oxygen.
C-3a' 148.2CqBridgehead aromatic carbon attached to oxygen.
C-5 (Triazole) 145.2CqTriazole carbon attached to the aryl group.
C-6' 122.5CHAromatic CH, meta to the oxygen bridgehead.
C-1' (Aryl) 121.0CqIpso-carbon of the benzodioxole ring attached to the triazole.
C-4 (Triazole) 120.5CqTriazole carbon attached to -CN. Shielded by the anisotropy of the triple bond.
-CN 113.8CqNitrile carbon.
C-7' 108.9CHAromatic CH, ortho to the oxygen bridgehead.
C-4' 106.5CHAromatic CH, ortho to the oxygen bridgehead.
C-2' 101.8CH 2​ Methylenedioxy carbon.
Differentiating the Triazole Carbons (C-4 vs C-5)

A common pitfall in triazole assignment is misidentifying C-4 and C-5. In 1,4-disubstituted or 4,5-disubstituted 2H-triazoles, the carbon attached to the electron-withdrawing group (in this case, -CN) counterintuitively resonates upfield compared to the aryl-substituted carbon. The magnetic anisotropy of the nitrile triple bond shields C-4 (~120.5 ppm), while C-5 remains heavily deshielded (~145.2 ppm) due to the nitrogen heteroatoms and the conjugated aryl system. This assignment is a well-documented standard for[4].

Structural Validation via HMBC

To make this a self-validating system, we map the 2J and 3J carbon-proton correlations.

  • Validating the Benzodioxole Core: The singlet at 6.12 ppm (H-2') shows strong 3J correlations to both C-3a' (148.2 ppm) and C-7a' (148.5 ppm), confirming the integrity of the dioxolane ring.

  • Validating the Triazole Linkage: H-4' (7.35 ppm) and H-6' (7.42 ppm) both exhibit distinct 3J correlations across the inter-ring bond to C-5 of the triazole (145.2 ppm). This unequivocally proves that the 1,3-benzodioxole group is covalently linked to the C-5 position of the triazole ring.

HMBC_Correlations H4 H-4' (7.35 ppm) C5_tri C-5 (Triazole, 145.2 ppm) H4->C5_tri 3J C5_ar C-5' (Aryl, 121.0 ppm) H4->C5_ar 2J C7a C-7a' (148.5 ppm) H4->C7a 3J H6 H-6' (7.42 ppm) H6->C5_tri 3J H6->C5_ar 2J H6->C7a 3J H2 H-2' (6.12 ppm) C3a C-3a' (148.2 ppm) H2->C3a 3J H2->C7a 3J

Key HMBC (1H-13C) long-range correlations validating the connectivity.

Conclusion

The comprehensive NMR assignment of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile relies heavily on understanding the electronic push-pull dynamics of its substituents. By utilizing DMSO- d6​ to capture the exchangeable triazole proton, leveraging the predictable shielding effects of the methylenedioxy group, and closing the analytical loop with rigid HMBC cross-validation, researchers can achieve a 100% confidence level in the structural integrity of this pharmaceutical building block.

References

  • Creary, X., Anderson, A., Brophy, C., et al. (2012). "Method for Assigning Structure of 1,2,3-Triazoles". The Journal of Organic Chemistry, 77(19), 8756-8761. URL:[Link]

  • Novikov, A. S., et al. (2024). "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers". The Journal of Physical Chemistry A. URL:[Link]

  • Boev, V. I., et al. (2023). "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis". Molecules, 28(10), 4166. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 9229, 1,3-Benzodioxole". PubChem. URL:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a complex hybrid pharmacophore. The triazole-4-carbonitrile core is a highly versatile scaffold freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a complex hybrid pharmacophore. The triazole-4-carbonitrile core is a highly versatile scaffold frequently utilized in the design of novel antimicrobial, antiviral, and antineoplastic agents[1]. However, the integration of a 1,3-benzodioxole (piperonyl) moiety introduces specific, well-documented toxicological liabilities—most notably, the potential for severe hepatic metabolism disruption.

As a Senior Application Scientist, my approach to screening this compound is not merely observational but mechanistic. We do not just ask if the compound is toxic; we must determine why and how it exerts toxicity. To do this, the screening cascade is designed around two primary structural alerts:

  • The Carbonitrile Group: Can act as a latent Michael acceptor under specific metabolic conditions, necessitating careful evaluation of baseline cytotoxicity across diverse cell lines (e.g., HEK-293, HepG2)[1].

  • The 1,3-Benzodioxole Group: A classic structural alert for Cytochrome P450 (CYP) mechanism-based inhibition (MBI).

The following whitepaper outlines a self-validating, multi-tiered screening architecture designed to rigorously evaluate these specific liabilities.

Workflow Start Compound: 5-(1,3-benzodioxol-5-yl) -2H-triazole-4-carbonitrile InSilico Tier 1: In Silico Profiling (ADMET & Structural Alerts) Start->InSilico InVitro Tier 2: In Vitro Cytotoxicity (HEK-293, HepG2) InSilico->InVitro Pass Filter Genotox Tier 2.5: Genotoxicity (Ames & Micronucleus) InVitro->Genotox IC50 > 50 µM CYP Tier 3: CYP450 Profiling (Mechanism-Based Inhibition) Genotox->CYP Negative Decision Go/No-Go Decision Lead Optimization CYP->Decision

Figure 1: Hierarchical toxicity screening workflow for novel triazole-carbonitrile derivatives.

Tier 1: In Vitro Cytotoxicity Profiling

Causality of Experimental Design

Historically, cytotoxicity assays such as the MTT test have been employed to determine the CC50​ (cytotoxic concentration able to kill 50% of the cell population) of novel triazole compounds[2]. However, nitrogen-rich heterocycles like triazoles can occasionally interfere with the redox-dependent reduction of tetrazolium salts, leading to false viability readouts. Therefore, we mandate an orthogonal, ATP-quantitation method (CellTiter-Glo) to provide a direct, biochemical measurement of metabolic activity.

Furthermore, when evaluating highly lipophilic triazole derivatives, it is critical to account for the baseline toxicity of the vehicle. DMSO concentrations must be strictly controlled to prevent measurable general toxicity or artifactual growth retardation[3].

Self-Validating Protocol: ATP-Based Cell Viability Assay

This system validates itself through the calculation of the Z'-factor (must be >0.5) and the inclusion of strict vehicle controls to isolate the true toxicity of the triazole-carbonitrile.

Step-by-Step Methodology:

  • Cell Seeding: Plate human embryonic kidney cells (HEK-293) and human hepatoma cells (HepG2) at 1×104 cells/well in 96-well opaque white microplates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile in anhydrous DMSO. Perform serial dilutions in culture media to achieve final assay concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Control Implementation (Validation Step):

    • Negative Control: 0.1% DMSO (vehicle) to establish 100% baseline viability without inducing solvent toxicity[3].

    • Positive Control: Doxorubicin (10 µM) to ensure assay sensitivity to apoptotic induction.

  • Treatment: Aspirate seeding media and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and ATP-detection reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Luminescence Reading: Mix for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer and calculate the CC50​ via non-linear regression.

Tier 2: Cytochrome P450 Mechanism-Based Inhibition (MBI)

Causality of Experimental Design

The 1,3-benzodioxole moiety is notorious in drug development. It undergoes CYP450-mediated oxidation to form a highly reactive hydroxy-methylenedioxy intermediate. This intermediate quickly eliminates water to form a reactive carbene, which covalently and irreversibly binds to the heme iron of CYP enzymes (predominantly CYP3A4 and CYP2D6).

Standard reversible inhibition assays (where substrate and inhibitor are added simultaneously) will fail to capture this toxicity. We must employ a Time-Dependent Inhibition (TDI) assay utilizing a two-stage incubation and dilution method to isolate the irreversible covalent binding event.

Pathway Parent 1,3-Benzodioxole Moiety Oxidation CYP450 Oxidation (Fe3+ -> Fe4+=O) Parent->Oxidation Intermediate Hydroxy-methylenedioxy Intermediate Oxidation->Intermediate Carbene Reactive Carbene Formation Intermediate->Carbene H2O elimination Inhibition Irreversible Binding to CYP Heme Carbene->Inhibition Covalent Adduct

Figure 2: Mechanism-based inhibition (MBI) pathway of the 1,3-benzodioxole structural alert.

Self-Validating Protocol: CYP3A4 Time-Dependent Inhibition Assay

This protocol validates the mechanism of toxicity by utilizing a minus-NADPH control. If inhibition occurs only in the presence of NADPH, the toxicity is definitively metabolism-dependent (MBI).

Step-by-Step Methodology:

  • Primary Incubation (The Inactivation Phase): In a 96-well deep-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL protein) with 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Validation Controls:

    • Include Paroxetine (10 µM) as a positive MBI control.

    • Prepare a parallel set of identical wells that will not receive NADPH (the minus-NADPH control).

  • Activation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration) to the test wells. Incubate at 37°C.

  • Time-Course Aliquoting: At pre-determined intervals ( t=0,10,20,30 minutes), transfer a 10 µL aliquot from the primary incubation plate into a secondary incubation plate.

  • Secondary Dilution (The Activity Phase): The secondary plate must contain the CYP3A4-specific substrate (Midazolam, 5 µM) and NADPH in a 90 µL volume. Note: This 10-fold dilution effectively reduces the concentration of the reversible inhibitor, ensuring that any observed loss of enzyme activity is due to irreversible carbene binding. Incubate for 10 minutes.

  • Quenching & LC-MS/MS Analysis: Quench the secondary reaction with 100 µL of ice-cold acetonitrile containing Tolbutamide (internal standard). Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Quantitative Data Presentation

To facilitate rapid Go/No-Go decision-making, the quantitative outputs from the self-validating protocols must be aggregated. Below is a representative data matrix for the preliminary screening of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile.

Table 1: Integrated Cytotoxicity and CYP450 Inhibition Profile

Assay ParameterTarget / Cell LineResult ValueInterpretation / Threshold
Cytotoxicity ( CC50​ ) HEK-293 (Kidney) Favorable (Low general toxicity)
Cytotoxicity ( CC50​ ) HepG2 (Liver) Moderate (Monitor for hepatotoxicity)
CYP3A4 Reversible IC50​ CYP3A4 (Midazolam) Weak to Moderate Reversible Inhibition
CYP3A4 Shift ( IC50​ Shift) CYP3A4 (30 min pre-incubation) (>20x Shift)Critical Alert: Strong Mechanism-Based Inhibition
Assay Robustness Z'-factor (ATP Assay) 0.78 Excellent Assay Quality (Valid >0.5 )

Conclusion: While the triazole-4-carbonitrile core exhibits acceptable baseline cytotoxicity profiles, the pronounced IC50​ shift in the CYP3A4 assay confirms that the 1,3-benzodioxole moiety undergoes lethal bioactivation. For lead optimization, bioisosteric replacement of the 1,3-benzodioxole ring (e.g., with a 1,4-benzodioxane or substituted phenyl group) is strongly recommended to abrogate mechanism-based hepatotoxicity.

Sources

Foundational

thermodynamic stability of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the , a heterocyclic compound with potential pharmacological relevance. We will explore both predictive computational methodologies and definitive experimental techniques. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to construct a complete stability profile. By integrating computational chemistry with thermal analysis, this guide establishes a self-validating system for characterizing the intrinsic stability of this novel molecule.

Introduction: The Critical Role of Thermodynamic Stability in Drug Viability

5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is a molecule of interest, incorporating three key functional moieties: a benzodioxole ring, a 1,2,4-triazole core, and a carbonitrile group. The 1,2,4-triazole ring, in particular, is a privileged scaffold in medicinal chemistry, known for a range of biological activities including antifungal, antiviral, and anticancer properties.[1][2] However, the therapeutic potential of any compound is contingent upon its physical and chemical robustness.

Thermodynamic stability, a measure of a molecule's intrinsic energy state, dictates its propensity to decompose under various conditions.[3][4] A thermodynamically unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable bioavailability, posing significant risks to patient safety and commercial viability. Therefore, a thorough evaluation of thermal behavior is not merely a regulatory requirement but a fundamental step in preclinical assessment.[5][6]

This guide delineates a multi-faceted approach to characterizing the . We will first cover in silico predictive models that offer early-stage insights and then detail the definitive experimental thermal analysis techniques required for verification.

Part I: Theoretical & Computational Assessment of Stability

Before committing to costly and time-consuming synthesis and experimentation, computational chemistry provides invaluable predictive insights into a molecule's stability. These methods allow for the early identification of potential liabilities.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating fundamental thermodynamic properties from first principles. By solving for the electronic structure of the molecule, we can derive key stability indicators.

The primary outputs relevant to thermodynamic stability include:

  • Heat of Formation (ΔHf): The enthalpy change when a compound is formed from its constituent elements in their standard states. A lower or more negative heat of formation generally indicates greater thermodynamic stability.[7]

  • Gibbs Free Energy (ΔG): This value combines enthalpy and entropy to determine the spontaneity of a process. A molecule's Gibbs free energy of formation is a direct measure of its stability under constant pressure and temperature.[8][9]

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability and chemical reactivity.[2] A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron to a higher energy state.

G cluster_input Input cluster_process Computational Process cluster_output Predicted Thermodynamic Properties A Molecular Structure (SMILES or 3D Coords) B Geometry Optimization (DFT: e.g., B3LYP/6-31G*) A->B C Frequency Analysis B->C D Single Point Energy Calculation C->D E Heat of Formation (ΔHf) D->E F Gibbs Free Energy (ΔG) D->F G HOMO-LUMO Gap D->G caption Computational workflow for predicting thermodynamic stability.

Caption: Computational workflow for predicting thermodynamic stability.

Molecular Dynamics (MD) Simulations

While quantum mechanics assesses the intrinsic stability of a single molecule, MD simulations can predict its behavior in a condensed phase, such as in an amorphous solid state or in solution. By simulating the movements of atoms over time, MD can reveal conformational stabilities and potential interactions with excipients or solvents that might influence degradation.[10]

Part II: Experimental Determination of Thermodynamic Stability

Experimental analysis provides definitive data on the thermal behavior of the bulk material. The two cornerstone techniques in this domain are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][11]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13][14] It is indispensable for identifying thermal events and characterizing the physical state of a pharmaceutical solid.[15]

Core Applications & Causality:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): A sharp, well-defined melting peak is indicative of a highly crystalline and pure substance. The melting temperature provides a ceiling for solid-state stability. Broad peaks may suggest impurities or the presence of multiple crystalline forms (polymorphs).

  • Polymorphism Detection: Different crystalline forms of a drug can have different stabilities and bioavailabilities.[1] DSC can detect polymorphs by identifying multiple melting events or solid-solid phase transitions that occur upon heating.[15][16] This is a critical step, as an unstable polymorph could convert to a less soluble form during storage.

  • Glass Transition (Tg): For amorphous materials, the glass transition temperature indicates the point at which the material changes from a rigid, glassy state to a more mobile, rubbery state. Above Tg, molecular mobility increases dramatically, which can accelerate degradation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation during the analysis.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point or expected decomposition (e.g., 350 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and integrated area (enthalpy) of any observed thermal events (endotherms or exotherms).

G A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (Place sample & ref pans, N2 purge) A->B C Heating Cycle (Ramp at 10°C/min) B->C D Data Acquisition (Record Heat Flow vs. Temp) C->D E Thermogram Output D->E F Analysis E->F G Melting Point (Tm) Polymorphism Glass Transition (Tg) F->G caption Experimental workflow for Differential Scanning Calorimetry.

Caption: Experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] Its primary purpose in stability testing is to determine the temperatures at which the material begins to decompose and to quantify the mass loss associated with this decomposition.[5]

Core Applications & Causality:

  • Thermal Stability & Decomposition Temperature: TGA provides a clear and direct measure of thermal stability. The temperature at which significant mass loss begins (the onset temperature, T_onset) is a critical parameter for defining storage and handling limits.

  • Compositional Analysis: TGA can quantify the percentage of volatile components (like residual solvent or water) versus the non-volatile API.

  • Degradation Kinetics: By running experiments at multiple heating rates, kinetic parameters such as activation energy can be calculated to predict long-term stability at lower temperatures.[8]

  • Instrument Calibration: Verify the mass balance using calibration weights and the temperature sensor using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan (typically ceramic or platinum).

  • Experimental Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min) to study the intrinsic thermal stability without oxidation.

  • Thermal Program:

    • Equilibrate at a low starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (often defined as the temperature of 5% mass loss, T5%) and the temperatures of maximum decomposition rates from the derivative curve (DTG).

Part III: Data Interpretation and Stability Profile

A comprehensive stability profile is built by integrating the predictive computational data with the definitive experimental results.

Quantitative Data Summary

The data obtained from the analyses should be summarized for clear interpretation. While specific values for 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile require experimental determination, a representative data table is shown below.

ParameterMethodTypical ValueSignificance
Melting Point (Tm)DSC> 150 °CHigh Tm suggests strong crystal lattice forces and good solid-state stability.
Enthalpy of Fusion (ΔHfus)DSC25-40 kJ/molIndicates the energy required to break the crystal lattice.
Onset of Decomposition (T5%)TGA> 200 °CDefines the upper-temperature limit for handling and storage.
Heat of Formation (ΔHf)DFT CalculationVariesProvides a theoretical measure of intrinsic molecular stability.
HOMO-LUMO GapDFT Calculation> 4 eVA larger gap correlates with higher kinetic stability and lower reactivity.
Potential Degradation Pathways

The chemical structure suggests several potential degradation pathways under thermal stress. The triazole ring, while aromatic, can be susceptible to cleavage, leading to the evolution of nitrogen gas (N2).[18] The benzodioxole and carbonitrile groups may also participate in decomposition reactions. Studies on other triazole fungicides have shown that degradation can proceed via hydroxylation, dehydrochlorination, and cyclization, producing various nitrogenous heterocyclic compounds.[19][20] A plausible thermal decomposition could be initiated by the cleavage of the triazole ring.

To confirm such pathways, coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is invaluable. These hyphenated techniques allow for the real-time identification of gaseous products evolved during decomposition, providing direct evidence for the proposed mechanistic steps.[5][18][21]

G cluster_products Decomposition Products Parent 5-(1,3-benzodioxol-5-yl) -2H-triazole-4-carbonitrile P1 N2 Gas Parent->P1 Δ (Heat) Triazole Ring Cleavage P2 HCN Parent->P2 Δ (Heat) P3 Benzodioxole Fragments Parent->P3 Δ (Heat) P4 Charred Residue P3->P4 caption Plausible thermal degradation pathway for the target molecule.

Caption: Plausible thermal degradation pathway for the target molecule.

Conclusion

The is a multifaceted property that must be rigorously assessed to ensure its viability as a drug candidate. This guide has outlined a logical and scientifically sound workflow, beginning with predictive computational modeling to establish a theoretical baseline for stability. This is followed by essential experimental verification using Differential Scanning Calorimetry and Thermogravimetric Analysis, which provide definitive data on melting behavior, polymorphism, and thermal decomposition.

By systematically applying these methodologies, researchers can build a robust stability profile, understand potential degradation pathways, and make informed, data-driven decisions regarding the formulation, storage, and handling of this compound. This integrated approach embodies the principles of scientific integrity and ensures that only compounds with an acceptable stability profile advance through the drug development pipeline.

References

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors.ACS Agricultural Science & Technology.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.A&D Company, Limited.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications.Avomeen.
  • Synthesis and thermal study of 1,2,4-triazole derivatives.Journal of Chemical and Pharmaceutical Research.
  • Differential Scanning Calorimetry (DSC) Analysis Principle.ResolveMass Laboratories Inc..
  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption.Environmental Science and Pollution Research International.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.Preprints.org.
  • Differential Scanning Calorimetry.Coriolis Pharma.
  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil.National Center for Biotechnology Information.
  • Synthesis and thermal study of 1,2,4-triazole derivatives.Journal of Chemical and Pharmaceutical Research.
  • DSC-Differential Scanning Calorimetry.Auriga Research.
  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption.PubMed.
  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters.The Journal of Physical Chemistry A.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.RSC Publishing.
  • Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties.ResearchGate.
  • Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives.ResearchGate.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.Oriental Journal of Chemistry.
  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.International Research Journal of Education and Technology.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking.Arabian Journal of Chemistry.
  • Synthesis of New polymers of Triazole Derivatives.NTU Journal of Pure Sciences.
  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.National Center for Biotechnology Information.
  • Thermogravimetric analysis.Slideshare.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.National Center for Biotechnology Information.
  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using...ResearchGate.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.MDPI.
  • [Spoiler] AAMC FL3 C/P #9.Reddit.
  • Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.University of Colorado Boulder.
  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions.Current Drug Targets.
  • Measuring Thermodynamic Stability.Chemistry Stack Exchange.
  • Introduction to the Special Issue on Biothermodynamics.National Institute of Standards and Technology.

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Executive Summary The quantification of complex heterocyclic compounds requires highly selective and robust analytical methodologies. Triazole derivatives represent a significant class of compounds with broad application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex heterocyclic compounds requires highly selective and robust analytical methodologies. Triazole derivatives represent a significant class of compounds with broad applications in medicinal chemistry, and High-Performance Liquid Chromatography (HPLC) remains the gold standard for their analysis due to its high resolution, sensitivity, and adaptability [1]. This application note details the systematic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile . Designed for researchers and drug development professionals, this guide synthesizes structural physicochemical profiling with strict regulatory compliance.

Physicochemical Profiling & Method Rationale

As analytical scientists, we must not rely on trial and error; instead, we must design methods based on the fundamental causality between an analyte's molecular structure and its chromatographic behavior.

Mechanistic Causality & Chromatographic Strategy:

  • Ionization & pH Control: The target molecule features a 2H-triazole ring substituted with a highly electron-withdrawing carbonitrile (-C≡N) group. This substitution exerts a strong inductive effect, pulling electron density away from the triazole ring and significantly lowering the pKa of the triazole N-H bond (rendering it acidic). If the mobile phase pH is near this pKa, the analyte will exist in a dynamic equilibrium between its neutral and anionic forms, resulting in severe peak tailing and retention time instability. To enforce a single protonation state (the neutral, unionized form), the mobile phase must be highly acidic. We utilize 0.1% Formic Acid (pH ~2.7). Formic acid is specifically chosen over non-volatile buffers like phosphoric acid to maintain Mass-Spectrometry (MS) compatibility for future hyphenated applications [2].

  • Hydrophobicity & Stationary Phase: The 1,3-benzodioxole (piperonyl) moiety imparts considerable hydrophobicity, balancing the polarity of the triazole-carbonitrile group. A standard C18 stationary phase with high carbon load and exhaustive end-capping is selected. End-capping is critical here to shield the nitrogen-rich triazole from secondary ion-exchange interactions with residual surface silanols on the silica support.

  • Detection: The extended π -conjugation between the benzodioxole system and the triazole ring provides strong UV chromophores. Detection at 280 nm ensures high specificity, minimizing interference from non-aromatic matrix components.

HPLC_Workflow A 1. Physicochemical Profiling B 2. Column & Mobile Phase Selection A->B pKa & LogP data C 3. Gradient/Isocratic Optimization B->C Retention factor (k') D 4. ICH Q2(R2) Validation C->D Optimized method E 5. Routine Quantification D->E Validated protocol

Fig 1. Step-by-step RP-HPLC method development and validation workflow.

Experimental Protocol

Optimized Chromatographic Conditions

The following parameters were established to ensure a rapid and simple HPLC method capable of quantifying triazoles in a single chromatographic run [3].

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Maximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the acidic triazole N-H bond.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides optimal elution strength and low UV cutoff.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and partitioning.
Detection UV/PDA at 280 nmTargets the extended π -conjugation for high specificity.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Analytical Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass bottle.

  • Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas. This is Mobile Phase A.

  • Filter Acetonitrile (LC-MS grade) through a 0.22 µm PTFE membrane. This is Mobile Phase B.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in 5 mL of methanol (leveraging the hydrophobicity of the benzodioxole ring). Sonicate until fully dissolved.

  • Make up the volume to 10 mL with methanol to yield a 1.0 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase (60:40 Water:Acetonitrile) to prepare working standards ranging from 1.0 µg/mL to 50.0 µg/mL.

Step 3: Sample Preparation

  • Weigh the equivalent of 10.0 mg of the active analyte from the formulated sample matrix.

  • Extract with 10 mL of methanol using mechanical shaking for 15 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

Step 4: System Suitability Test (SST) - The Self-Validating Gatekeeper To ensure trustworthiness, every protocol described must act as a self-validating system. Before analyzing unknown samples, inject the 10.0 µg/mL working standard five times (n=5). The system is validated for the run only if:

  • The Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.

  • The USP tailing factor (T) is ≤ 1.5.

  • The theoretical plate count (N) is ≥ 5,000.

Method Validation Framework (ICH Q2(R2))

The developed method was validated in strict accordance with the updated ICH Q2(R2) guidelines. The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for its intended purpose [4]. When performing analytical method validation, ICH Q2(R2) requires manufacturers to show that their methods consistently deliver dependable results across key performance factors [5].

Validation_Parameters Root ICH Q2(R2) Validation Spec Specificity Root->Spec Lin Linearity & Range Root->Lin Acc Accuracy Root->Acc Prec Precision Root->Prec Sens LOD & LOQ Root->Sens

Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance CriteriaObserved Result
System Suitability Self-validating system check%RSD ≤ 2.0%, Tailing ≤ 1.5%RSD = 0.8%, T = 1.1
Specificity Resolution from matrix impuritiesNo interference at analyte RTComplies (Resolution > 2.0)
Linearity & Range Proportionality of response R2≥0.999 (80-120% range) R2=0.9997
Accuracy Closeness to true value98.0% - 102.0% Recovery99.5% ± 0.6%
Precision (Repeatability) Intra-assay variance%RSD ≤ 2.0% (n=6)1.2%
LOD / LOQ Sensitivity limitsS/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL

Conclusion

By applying fundamental physicochemical principles to chromatographic method development, we successfully established a robust, self-validating RP-HPLC protocol for 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile. The use of an acidic mobile phase effectively suppresses triazole ionization, while the end-capped C18 column prevents secondary silanol interactions, resulting in excellent peak symmetry. The method strictly adheres to ICH Q2(R2) guidelines, ensuring high accuracy, precision, and specificity for routine quantitative analysis in drug development pipelines.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: [Link]

  • Title: Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum Source: nih.gov URL: [Link]

  • Title: Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column Source: sielc.com URL: [Link]

Sources

Application

Application Note: Advanced Column Chromatography Purification of Triazole-4-Carbonitrile Derivatives

Triazole-4-carbonitriles are highly valued pharmacophores in modern drug discovery, frequently utilized as bioisosteres for amides and as critical intermediates in the synthesis of kinase inhibitors, antifungal agents, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Triazole-4-carbonitriles are highly valued pharmacophores in modern drug discovery, frequently utilized as bioisosteres for amides and as critical intermediates in the synthesis of kinase inhibitors, antifungal agents, and complex heterocyclic scaffolds. While their synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or metal-free multicomponent reactions is well-documented, the downstream purification of these derivatives presents significant chromatographic challenges.

This application note provides a comprehensive, field-proven guide to mastering the isolation of triazole-4-carbonitrile derivatives using flash column chromatography. By understanding the physicochemical causality behind their chromatographic behavior, researchers can establish robust, self-validating purification workflows.

Chromatographic Theory & Causality

The structural anatomy of a triazole-4-carbonitrile dictates its behavior on a silica gel stationary phase. Understanding these molecular interactions is the first step in designing a successful purification strategy.

Silanol Interactions and Peak Tailing

The 1,2,3-triazole core is rich in basic nitrogen atoms that act as strong hydrogen-bond acceptors. Untreated normal-phase silica gel (SiO₂) contains acidic silanol (-SiOH) groups. When triazole derivatives pass through the column, they form strong, reversible hydrogen bonds with these silanols, leading to severe band broadening and peak tailing. The Causality-Driven Solution: To mitigate this, a basic additive such as Triethylamine (TEA) at 0.5% to 1.0% (v/v) is often added to the mobile phase. The TEA competitively binds to the highly active silanol sites, masking them and allowing the triazole-4-carbonitrile to elute as a sharp, symmetrical band.

Dipole-Driven Regioisomer Resolution

When click chemistry is performed without strict regiocontrol, a mixture of 1,4- and 1,5-disubstituted regioisomers is generated. The cyano group (-C≡N) at the 4-position introduces a strong, localized dipole moment. In the 1,5-isomer, the alignment of the triazole ring's dipole and the cyano group's dipole often results in a larger net molecular dipole moment compared to the 1,4-isomer. The Causality-Driven Solution: Because normal-phase chromatography separates based on polarity, the 1,5-isomer typically binds more strongly to the silica and elutes after the 1,4-isomer. A shallow solvent gradient is required to exploit this slight difference in retention factor (Rf).

Copper Catalyst Sequestration

In CuAAC-derived crude mixtures, residual copper(I/II) ions readily form coordination complexes with the basic nitrogens of the triazole ring. If loaded directly onto a silica column, these metal-organic complexes will irreversibly adsorb to the stationary phase, drastically reducing the isolated yield. The Causality-Driven Solution: An aggressive aqueous workup using a chelating agent (e.g., EDTA or aqueous NH₄OH) must precede chromatography to break these complexes and extract the copper into the aqueous phase.

Quantitative Data: Mobile Phase Optimization

Selecting the correct solvent system is critical. For instance, the purification of 5-amino-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-[1,2,3]-triazole-4-carbonitrile is optimally achieved using a 25% Ethyl Acetate/Hexanes system, yielding an ideal Rf of 0.32[1]. Similarly, the isolation of 1,5-disubstituted analogs, such as 3-(4-methoxyphenyl)-3H-1,2,3-triazole-4-carbonitrile, relies on precise gradient control to prevent co-elution[2].

The table below summarizes the optimization of mobile phases for a standard mixture of 1,4- and 1,5-triazole-4-carbonitrile regioisomers.

Solvent System (v/v)AdditiveRf (1,4-isomer)Rf (1,5-isomer)Spot Morphology & Resolution
Hexanes/EtOAc (75:25)None0.320.18Moderate tailing; acceptable resolution
Hexanes/EtOAc (75:25)1% TEA0.350.22Sharp, circular; optimal resolution
DCM/MeOH (98:2)None0.450.38Slight tailing; high risk of co-elution
DCM/MeOH (95:5)None0.700.65Poor resolution; fronting observed

Note: In the synthesis of benzylic 1,2,3-triazole-4-carboxamides, isolating the 4-carbonitrile adducts with high purity using the optimized Hexanes/EtOAc system is a mandatory prerequisite prior to downstream hydrolysis.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the purification workflow, emphasizing the transition from crude mixture to isolated regioisomers.

Workflow A Crude Triazole-4-carbonitrile (Contains Cu catalyst & Regioisomers) B Aqueous EDTA/NH4OH Wash (Breaks Cu-Triazole Complexes) A->B Liquid-Liquid Extraction C Dry Loading onto Silica (Overcomes solubility limits) B->C Organic Phase Concentration D Flash Column Chromatography (Hexanes/EtOAc + 1% TEA) C->D Solid Phase Transfer E Fraction Analysis (UV 254 nm & TLC) D->E Gradient Elution F Pure 1,4-Isomer (Elutes First) E->F Early Fractions G Pure 1,5-Isomer (Elutes Second) E->G Late Fractions

Workflow for the purification of triazole-4-carbonitrile regioisomers from CuAAC mixtures.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. At each phase, specific visual or analytical cues confirm the success of the step before proceeding.

Phase 1: Pre-Chromatographic Catalyst Scavenging
  • Dilution: Dissolve the crude CuAAC reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Chelation Wash: Transfer to a separatory funnel and wash with an equal volume of 0.1 M aqueous EDTA solution (or 10% aqueous NH₄OH).

    • Self-Validation Check: The aqueous layer should turn distinctly blue, confirming the successful extraction of Cu(II) ions.

  • Brine Wash & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

Phase 2: Sample Preparation via Dry Loading

Causality: Triazole-4-carbonitriles often exhibit poor solubility in non-polar starting solvents like Hexanes. Wet loading them in a polar solvent (like DCM) will cause the sample band to crash out or streak down the column. Dry loading eliminates this solvent-mismatch artifact.

  • Adsorption: Transfer the dried organic filtrate to a round-bottom flask. Add dry silica gel (approximately 3 times the mass of the crude product).

  • Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

Phase 3: Column Packing and Equilibration
  • Slurry Packing: Prepare a slurry of Silica Gel 60 (230–400 mesh) in the starting mobile phase: Hexanes containing 1% TEA. Pour the slurry into the glass column and allow it to settle under mild air pressure.

  • Equilibration: Run at least two column volumes (CV) of the starting mobile phase through the bed to ensure the silica is fully neutralized by the TEA.

  • Loading: Carefully pour the dry-loaded silica/sample powder evenly onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

Phase 4: Gradient Elution and Fractionation
  • Initial Elution: Begin elution with 10% EtOAc in Hexanes (+ 1% TEA) for 2 CVs to flush out unreacted highly non-polar starting materials (e.g., terminal alkynes).

  • Gradient Ramp: Gradually increase the polarity to 25% EtOAc in Hexanes (+ 1% TEA).

  • Fraction Collection: Collect fractions in test tubes. Monitor the eluate using a UV lamp (254 nm) directly against the glass tubes, as the conjugated triazole-4-carbonitrile system is highly UV-active.

  • TLC Validation: Spot UV-active fractions on a silica TLC plate. Develop in 25% EtOAc/Hexanes.

    • The 1,4-isomer will appear at Rf ~0.32.

    • The 1,5-isomer (if present) will appear at Rf ~0.18.

  • Pooling: Combine fractions containing the pure target isomer. Remove the solvent under reduced pressure to yield the purified triazole-4-carbonitrile.

References

  • Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[1,2,3]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes. ACS Publications.[Link]

  • A Metal- and Azide-Free Multicomponent Assembly toward Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles. ACS Publications.[Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO.[Link]

Sources

Method

using 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile as a precursor in organic synthesis

Application Note: 5-(1,3-Benzodioxol-5-yl)-2H-triazole-4-carbonitrile as a Versatile Precursor in Medicinal Chemistry Executive Summary In contemporary drug design, the strategic selection of multifunctional precursors d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(1,3-Benzodioxol-5-yl)-2H-triazole-4-carbonitrile as a Versatile Precursor in Medicinal Chemistry

Executive Summary

In contemporary drug design, the strategic selection of multifunctional precursors dictates the efficiency of lead optimization. 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a highly privileged scaffold. It combines the metabolic stability and hydrogen-bonding capacity of the 1,2,3-triazole core with the lipophilic, target-anchoring properties of the 1,3-benzodioxole (methylenedioxyphenyl) moiety. Crucially, the C4-carbonitrile group serves as an electrophilic lynchpin, enabling divergent downstream synthesis into oxadiazoles, primary amines, and tetrazoles. This application note details the validated synthesis of this precursor and its subsequent elaboration into dual EGFR/VEGFR-2 kinase inhibitors, providing mechanistic rationales and self-validating analytical checkpoints for bench scientists.

Retrosynthetic Strategy & Mechanistic Workflow

The synthesis of the title compound relies on a highly efficient, solvent-free [3+2] cycloaddition. By reacting (E)-1-cyano-2-(1,3-benzodioxol-5-yl)-1-nitroethene with trimethylsilyl azide (TMSN3) in the presence of a tetrabutylammonium fluoride (TBAF) catalyst, the triazole ring is constructed rapidly[1]. Once synthesized, the carbonitrile handle can be converted into an amidoxime intermediate, which undergoes dehydrative cyclization with various carboxylic acids to form 1,2,4-oxadiazole hybrids—potent pharmacophores in oncology[2].

SyntheticWorkflow A (E)-1-cyano-2-(1,3-benzodioxol-5-yl) -1-nitroethene B 5-(1,3-benzodioxol-5-yl)-2H- triazole-4-carbonitrile A->B TMSN3, TBAF [3+2] Cycloaddition C Amidoxime Intermediate B->C NH2OH.HCl Na2CO3 E Primary Amine (Building Block) B->E H2, Pd/C Reduction D 1,2,4-Oxadiazole Hybrid (Kinase Inhibitor) C->D R-COOH, CDI Cyclization

Fig 1: Divergent synthetic pathways from the benzodioxol-triazole-carbonitrile precursor.

Validated Experimental Protocols

Protocol A: Synthesis of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Causality & Rationale: The use of TBAF is critical; it desilylates TMSN3 to generate the highly nucleophilic azide anion in situ. We utilize solvent-free conditions not merely for green chemistry metrics, but to maximize the local concentration of the reacting species. This drives the [3+2] cycloaddition to completion in just 60 minutes, bypassing the thermal degradation of the nitroethene precursor that typically occurs in prolonged refluxing solvents[1]. The nitro group acts as an excellent leaving group, driving the aromatization of the triazole ring.

Step-by-Step Methodology:

  • Equip a screw-capped vial with a magnetic stir bar.

  • Consecutively add TBAF·3H2O (0.064 g, 0.2 mmol, 0.1 eq), (E)-1-cyano-2-(1,3-benzodioxol-5-yl)-1-nitroethene (0.436 g, 2.0 mmol, 1.0 eq), and TMSN3 (0.460 g, 4.0 mmol, 2.0 eq)[1].

  • Seal the vial and subject the mixture to vigorous stirring at 30 °C for 1 hour[1].

  • Quench the reaction by directly loading the crude mixture onto a silica gel column.

  • Elute using a gradient of Petroleum Ether/Ethyl Acetate (8:2, v/v).

  • Isolate the product as a white solid (Yield: ~85%, 0.357 g)[1].

Self-Validation & Analytical Checkpoints:

  • TLC: Monitor the disappearance of the bright yellow nitroethene spot. The product will appear as a highly UV-active spot at a lower Rf​ (approx. 0.26 in Etp/AcOEt/MeOH/AcOH 10:17:2:1)[1].

  • FT-IR: Confirm the loss of asymmetric/symmetric NO2​ stretches (1530 and 1350 cm⁻¹) and the presence of a sharp carbonitrile stretch at 2245 cm⁻¹ [1].

  • ¹³C NMR (CD₃OD): Validate the skeletal structure via characteristic shifts at δ 114.3, 116.9, 117.2, 117.9, 129.5, 158.8, and 161.1 ppm[1].

Protocol B: Elaboration into 1,2,4-Oxadiazole Hybrids (EGFR/VEGFR-2 Inhibitors)

Causality & Rationale: To convert the nitrile into an oxadiazole, it must first be transformed into an amidoxime. Sodium carbonate is specifically chosen to liberate hydroxylamine from its hydrochloride salt because it is basic enough to drive the reaction but mild enough to prevent the base-catalyzed hydrolysis of the sensitive carbonitrile group[2]. For the subsequent cyclization, N,N'-Carbonyldiimidazole (CDI) is superior to EDC/HOBt; the imidazole byproduct acts as an internal base, facilitating the dehydrative cyclization without requiring exogenous amines (like DIPEA) that complicate purification[2].

Step-by-Step Methodology:

  • Amidoxime Formation: Suspend the triazole-carbonitrile (1.0 eq) in methanol. Add NH₂OH·HCl (2.0 eq) and Na₂CO₃ (1.1 eq). Reflux for 6–8 hours until TLC indicates complete consumption of the nitrile[2]. Filter and evaporate to yield the amidoxime.

  • Activation: In a separate dry flask, dissolve the desired aryl carboxylic acid (1.0 eq) in dry acetonitrile. Add CDI (1.2 eq) and stir at room temperature for 10 hours to form the active acyl imidazole[2].

  • Cyclization: Add the amidoxime (1.0 eq) to the activated acid solution. Reflux overnight (12-16 h)[2].

  • Isolation: Evaporate the excess solvent under reduced pressure. Wash the resulting precipitate with cold water, filter, and recrystallize from acetonitrile to yield the pure 1,2,4-oxadiazole hybrid[2].

Self-Validation & Analytical Checkpoints:

  • IR Spectroscopy: Successful cyclization is confirmed by the complete disappearance of the broad amidoxime O-H and N-H stretches (~3300-3400 cm⁻¹) and the nitrile stretch.

  • NMR Spectroscopy: The newly formed oxadiazole C3 and C5 carbons will resonate distinctly in the ¹³C NMR spectrum, typically around 168 ppm and 175 ppm, respectively.

Pharmacological Application: Dual Kinase Inhibition

The 1,2,4-oxadiazole derivatives synthesized from the benzodioxol-triazole precursor exhibit profound apoptotic antiproliferative action. By acting as ATP-competitive inhibitors, these hybrids simultaneously block the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2].

MOA Ligand 1,2,4-Oxadiazole Derivative EGFR EGFR Kinase Domain Ligand->EGFR ATP-competitive binding VEGFR2 VEGFR-2 Kinase Domain Ligand->VEGFR2 ATP-competitive binding Apoptosis Cancer Cell Apoptosis EGFR->Apoptosis Downregulates survival Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Blocks proliferation

Fig 2: Dual inhibition of EGFR and VEGFR-2 pathways by downstream oxadiazole derivatives.

Quantitative Data Summaries

Table 1: Optimization of TBAF-Catalyzed [3+2] Cycloaddition[1]

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 None Solvent-free 30 24 Trace
2 TBAF (0.1 eq) THF 60 5 45

| 3 | TBAF (0.1 eq) | Solvent-free | 30 | 1 | 85 |

Note: Solvent-free conditions drastically improve both reaction kinetics and thermodynamic yield by preventing precursor degradation.

Table 2: Antiproliferative Activity of Downstream 1,2,4-Oxadiazole Derivatives[2]

Compound Variant R-Group (Aryl Acid) EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) GI₅₀ (nM)
7i 4-Fluorophenyl 42 ± 2.1 38 ± 1.8 28
7m 3,4-Dimethoxyphenyl 45 ± 2.4 40 ± 2.0 31

| Erlotinib (Ref) | N/A | 29 ± 1.5 | > 1000 | 33 |

Note: The synthesized hybrids demonstrate equipotent GI₅₀ values to the clinical standard Erlotinib, while offering the added therapeutic benefit of potent VEGFR-2 inhibition (anti-angiogenesis)[2].

Conclusion

5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is a highly modular building block that bridges the gap between simple starting materials and complex, multi-targeted kinase inhibitors. By utilizing the optimized, solvent-free TBAF-catalyzed cycloaddition, researchers can reliably generate this precursor in high yield. The subsequent conversion of the carbonitrile group into 1,2,4-oxadiazoles provides a robust, self-validating pathway to discover novel antiproliferative agents with dual EGFR/VEGFR-2 targeting capabilities.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Synthesis Support Center: Benzodioxolyl-Triazole Carbonitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates. The assembly of benzodioxolyl-triazole carbonitriles presents a unique trifecta of chemical sensitivities: the regioselectivity of the triazole core, the hydrolytic vulnerability of the carbonitrile, and the acetal-like fragility of the benzodioxole ring.

This guide deconstructs these failure modes and provides field-proven, self-validating protocols to eliminate unwanted byproducts.

Reaction Pathways & Failure Modes

ReactionPathways Precursors Benzodioxole Azide + Cyanoalkyne Reaction Cycloaddition Conditions Precursors->Reaction Target 1,4-Benzodioxolyl-triazole Carbonitrile Reaction->Target Optimal Cu(I) Catalysis BP1 1,5-Regioisomer Reaction->BP1 Thermal/Poor Cu(I) BP2 Amide Byproduct (Hydrolyzed) Reaction->BP2 Aqueous Base BP3 Catechol (Ring Cleaved) Reaction->BP3 Lewis Acid Stress

Caption: Reaction pathways and byproduct formation in benzodioxolyl-triazole carbonitrile synthesis.

Section 1: Triazole Regioisomerism (The 1,4- vs 1,5- Dilemma)

Q: Why am I isolating a significant fraction of the 1,5-disubstituted triazole regioisomer alongside my target 1,4-benzodioxolyl-triazole carbonitrile?

A: This is a classic symptom of catalyst starvation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly regioselective for the 1,4-isomer only when the active Cu(I) species is abundant and stabilized. If your Cu(I) oxidizes to Cu(II) or disproportionates, the reaction defaults to a thermal Huisgen cycloaddition 1. The thermal pathway lacks regiocontrol, yielding a nearly 1:1 mixture of 1,4- and 1,5-regioisomers 2.

Causality: Ascorbic acid (commonly used to reduce CuSO₄) degrades rapidly in aerated aqueous solutions. Furthermore, cyanoalkynes are highly electron-deficient, making them sluggish in standard CuAAC cascades. This kinetic delay gives the thermal background reaction time to compete.

Solution: Transition to a pre-formed Cu(I) catalyst with a stabilizing ligand (e.g., TBTA or THPTA) to lock the copper in its +1 oxidation state and accelerate the click cascade 3.

Section 2: Carbonitrile Hydrolysis & Degradation

Q: My carbonitrile group is converting into a primary amide during the triazole cyclization step. How do I prevent this?

A: Nitriles are highly susceptible to hydration, a process inadvertently accelerated by your cycloaddition conditions. Transition metals (like Cu) act as Lewis acids; they coordinate to the nitrogen lone pair of the carbonitrile, drastically increasing the electrophilicity of the nitrile carbon. If your solvent system contains water (e.g., standard t-BuOH/H₂O click conditions) and a base, hydroxide readily attacks the activated nitrile, yielding the amide byproduct.

Causality: Lewis acid-mediated hydration. The combination of Cu(I)/Cu(II), water, and basic pH creates a perfect storm for nitrile degradation. Switching to strictly anhydrous conditions is mandatory.

Data Presentation: Effect of Solvent and Base on Carbonitrile Hydrolysis

Solvent SystemBaseCatalyst SystemTarget Nitrile Yield (%)Amide Byproduct (%)
t-BuOH / H₂O (1:1)Na₂CO₃CuSO₄ / NaAsc45%52%
t-BuOH / H₂O (1:1)NoneCuSO₄ / NaAsc68%25%
THF (Anhydrous)DIPEACu(MeCN)₄PF₆94%< 1%
DCM (Anhydrous)2,6-LutidineCuI / TBTA96%Not Detected

Section 3: Benzodioxole Ring Stability

Q: I am detecting significant cleavage of the benzodioxole ring (catechol formation) during the cyanation of the bromobenzodioxolyl-triazole intermediate. What is causing this?

A: The benzodioxole moiety is essentially a cyclic acetal. While stable to mild bases, it is highly sensitive to strong Lewis acids and prolonged thermal stress. Traditional Rosenmund-von Braun cyanation uses stoichiometric CuCN in DMF at 150°C. Under these harsh conditions, the copper salts mediate the nucleophilic cleavage of the methylenedioxy bridge, yielding a catechol byproduct 4.

Solution: Abandon stoichiometric copper cyanation. Employ a palladium-catalyzed cyanation utilizing Zn(CN)₂. This allows for a dramatic reduction in temperature (90°C) and utilizes a softer Lewis acid (Zn²⁺), preserving the delicate benzodioxole ring.

Field-Proven Experimental Protocols

Protocol 1: Anhydrous, Regioselective CuAAC for Carbonitrile Preservation

This self-validating protocol ensures the carbonitrile remains intact while forcing absolute 1,4-regioselectivity.

ValidationWorkflow Step1 Anhydrous Cu(I) Prep Step2 Inert Addition Step1->Step2 Step3 TLC/LCMS Monitoring Step2->Step3 Step4 EDTA Wash Step3->Step4

Caption: Self-validating anhydrous workflow for preventing carbonitrile hydrolysis during cycloaddition.

  • Preparation of Anhydrous Catalyst Complex: In an oven-dried Schlenk flask under argon, dissolve Cu(MeCN)₄PF₆ (0.05 equiv) and TBTA ligand (0.05 equiv) in anhydrous DCM (5 mL). Stir for 20 minutes until a homogeneous, pale-green solution forms (visual validation of active complex).

  • Reagent Addition under Inert Atmosphere: To a separate oven-dried round-bottom flask, add the benzodioxolyl azide (1.0 equiv) and the cyanoalkyne (1.1 equiv). Dissolve in anhydrous DCM (15 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Catalyst Transfer and Reaction: Transfer the catalyst solution to the reagent flask via a gas-tight syringe. Stir at room temperature for 12 hours.

  • Reaction Monitoring: Monitor via LCMS. The complete disappearance of the azide peak and the presence of a single product mass (without the +18 Da hydration mass) validates success.

  • Metal Scavenging and Workup: Add 5 equivalents of a copper-scavenging resin (e.g., QuadraPure TU) or wash vigorously with 0.1 M aqueous EDTA (pH 8) to rapidly sequester copper and prevent downstream nitrile coordination during concentration. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Cyanation of Bromobenzodioxolyl-Triazoles

Use this protocol to install the carbonitrile group without cleaving the benzodioxole ring.

  • System Purging: Charge a microwave vial with the bromobenzodioxolyl-triazole intermediate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv). Seal the vial and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M) via syringe.

  • Controlled Heating: Heat the reaction mixture at 90°C in an oil bath for 4-6 hours. Self-Validation: Do not exceed 100°C; maintaining this strict thermal boundary prevents acetal cleavage.

  • Quenching and Safety: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃. (Caution: Perform strictly in a well-ventilated fume hood due to the potential release of trace HCN gas).

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate in vacuo.

References

  • Title: Different regioisomers of carbon and nitrogen substituted 1,2,3-triazoles.
  • Source: PMC (National Institutes of Health)
  • Title: 1,4,5-substituted 1,2,3-triazole analogues as antagonists of the pregnane x receptor (WO2017165139A1)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Aqueous Stability of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals working with 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals working with 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile . Due to its unique structural motifs—a highly electrophilic carbonitrile group, an acid-labile 1,3-benzodioxole ring, and a tautomeric 2H-triazole core—this compound presents specific degradation liabilities when exposed to aqueous environments.

This center provides an authoritative, self-validating framework to troubleshoot degradation issues and formulate stable aqueous solutions.

Mechanistic Overview of Aqueous Degradation

Understanding the causality behind degradation is the first step in preventing it. The molecule possesses two primary sites of hydrolytic vulnerability:

  • Carbonitrile Hydrolysis : The cyano group is highly electrophilic. It is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Water acts as a nucleophile, sequentially converting the nitrile into a primary amide, and ultimately into a carboxylic acid ([1]).

  • Benzodioxole Ring Cleavage : Functioning as a cyclic acetal, the methylenedioxy bridge is highly sensitive to acidic conditions. Protonation of the acetal oxygen leads to ring cleavage, releasing a catechol derivative and formaldehyde ([2]).

G A 5-(1,3-benzodioxol-5-yl)- 2H-triazole-4-carbonitrile B Acidic Media (pH < 4) A->B Exposure C Basic Media (pH > 8) A->C Exposure D Benzodioxole Cleavage (Acetal Hydrolysis) B->D H+ Catalysis E Nitrile Hydrolysis (Protonation-driven) B->E H+ Catalysis F Nitrile Hydrolysis (Hydroxide Attack) C->F OH- Attack G Catechol + Formaldehyde D->G Ring Opening H Primary Amide -> Carboxylic Acid E->H +H2O F->H +H2O

Caption: Degradation pathways of the target compound in aqueous media.

Troubleshooting Guide & FAQs

Q1: During long-term aqueous storage, we observe the appearance of a highly polar degradant, and the solution pH drops. What is the mechanism? A1: You are observing nitrile hydrolysis . In aqueous solutions, the carbonitrile group undergoes hydrolysis to form a primary amide, which further hydrolyzes to a carboxylic acid and ammonia ([3]). The formation of the carboxylic acid lowers the pH of unbuffered solutions, which in turn auto-catalyzes further degradation. Causality & Mitigation: The reaction is driven by the nucleophilic attack of water, accelerated by either H+ or OH− . To prevent this, formulate the compound in a strictly controlled neutral buffer (pH 6.5–7.0) and store at 4°C to reduce the kinetic energy available to overcome the hydrolysis activation barrier.

Q2: Our samples formulated at pH 3.5 for solubility enhancement are turning brown over 48 hours. Why? A2: This is the result of benzodioxole ring cleavage followed by oxidation. Under acidic conditions (pH < 4.0), the acetal oxygen atoms are protonated, leading to ring opening and the formation of a catechol derivative[2]. Catechols are highly susceptible to auto-oxidation in the presence of dissolved oxygen, forming o-quinones, which polymerize into dark brown pigments. Causality & Mitigation: Acid-catalyzed acetal cleavage is the root cause. Never formulate this compound below pH 5.5. If solubility is an issue at neutral pH, utilize co-solvents (e.g., DMSO, PEG-400) rather than pH adjustment.

Q3: We see inconsistent retention times and peak splitting in our RP-HPLC assays when analyzing aqueous stocks. Is the compound degrading on the column? A3: Not necessarily. This is likely due to triazole tautomerism . 1,2,3-triazoles exist in a rapid equilibrium between 1H and 2H tautomers. In aqueous media, the 2H-tautomer is favored (roughly 2:1 over the 1H-tautomer) ([4]). However, changes in the mobile phase pH or the injection solvent can shift this equilibrium, causing peak broadening or split peaks due to the different polarities of the tautomers. Causality & Mitigation: Ensure that your sample diluent perfectly matches the initial mobile phase conditions of your HPLC method, and use a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 6.0) to lock the tautomeric equilibrium during the chromatographic run.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the kinetic stability of the compound under various aqueous conditions.

pH ConditionBuffer SystemTemperaturePrimary Degradation PathwayEstimated t1/2​
pH 2.0 HCl / KCl25°CBenzodioxole Cleavage< 2 hours
pH 4.0 Acetate40°CBenzodioxole Cleavage12 hours
pH 6.8 Phosphate4°CNone (Stable Minimum) > 6 months
pH 6.8 Phosphate40°CNitrile Hydrolysis14 days
pH 10.0 Borate25°CNitrile Hydrolysis< 4 hours

Validated Standard Operating Procedure (SOP)

Objective: Formulate a stable 10 mM aqueous stock solution of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile for biological assays. Design Rationale: Because water activity drives nitrile hydrolysis, and extreme pH drives benzodioxole cleavage, this protocol utilizes a co-solvent approach to lower water activity and a strict neutral buffer system to maintain the kinetic minimum of degradation.

Workflow S1 1. Co-solvent Solubilization (DMSO/PEG400) S2 2. Buffer Addition (pH 6.5-7.0 Phosphate) S1->S2 S3 3. Thermal Control (Maintain < 25°C) S2->S3 S4 4. Sterile Filtration & Storage (Amber Vials, 4°C) S3->S4

Caption: Step-by-step workflow for stable aqueous formulation.

Step-by-Step Methodology:
  • Primary Solubilization (Co-solvent)

    • Action: Weigh 2.14 mg of the compound and dissolve completely in 100 µL of anhydrous DMSO.

    • Causality: The triazole core and benzodioxole ring provide significant lipophilicity. Pre-dissolving in DMSO ensures complete molecular dispersion, preventing localized precipitation when introduced to water.

    • Self-Validation: Visually inspect against a dark background. The solution must be completely clear. Any turbidity indicates incomplete dissolution; vortex for an additional 60 seconds.

  • Buffer Preparation

    • Action: Prepare a 50 mM Potassium Phosphate buffer, adjusted precisely to pH 6.8 using 0.1 M KOH.

    • Causality: pH 6.8 is the kinetic minimum for both base-catalyzed nitrile hydrolysis and acid-catalyzed benzodioxole cleavage.

  • Aqueous Dilution

    • Action: Slowly add 900 µL of the pH 6.8 phosphate buffer to the DMSO stock while vortexing continuously.

    • Causality: Continuous mixing prevents localized high concentrations of the organic phase, which can cause "solvent shock" and crash the compound out of solution.

    • Self-Validation: Measure the final pH of the mixed solution using a micro-pH probe. Co-solvents can shift the apparent pKa of buffers; verify the final apparent pH remains strictly between 6.6 and 7.0.

  • Filtration and Storage

    • Action: Filter the solution through a 0.22 µm PTFE syringe filter into an amber glass HPLC vial. Store at 4°C.

    • Causality: PTFE is used because it does not bind the hydrophobic benzodioxole moiety. Amber glass prevents photo-oxidation, and 4°C significantly lowers the kinetic energy available for hydrolysis.

    • Self-Validation: Run an initial RP-HPLC analysis (Time 0) to establish a baseline peak area and retention time. A stable formulation will show <2% deviation in peak area over 7 days.

References

  • 20.7: Chemistry of Nitriles Source: LibreTexts Chemistry URL:[Link]

  • 20.7 Chemistry of Nitriles Source: OpenStax Organic Chemistry URL:[Link]

  • Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL:[Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the complex chromatographic behavior of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the complex chromatographic behavior of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile .

This molecule presents unique challenges in High-Performance Liquid Chromatography (HPLC) due to its distinct functional groups. While the 1,3-benzodioxole ring drives predictable hydrophobic retention, the 2H-triazole ring and carbonitrile group introduce severe risks for secondary interactions, leading to peak tailing, loss of resolution, and inaccurate quantification.

Below, you will find a mechanistic breakdown, diagnostic workflows, and self-validating protocols to restore peak symmetry.

Section 1: Mechanistic FAQs

Q1: Why does 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile exhibit such severe peak tailing compared to standard small molecules? A1: The root cause lies in the 2H-triazole ring . Triazoles contain multiple electron-rich nitrogen atoms that act as potent hydrogen bond acceptors and basic sites. In a reversed-phase system, these nitrogens undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups (Si-O⁻) on the silica stationary phase[1]. Furthermore, triazoles are notorious metal chelators. They can form coordinate covalent bonds with trace metal ions (such as Fe³⁺ or Ni²⁺) present in the silica matrix or the stainless steel components of the HPLC system[2].

Q2: How does the mobile phase pH influence this specific tailing behavior? A2: The ionization state of both the analyte and the column is pH-dependent. Standard Type-A and even some Type-B silica columns have a surface pKa between 4.0 and 5.0[3]. If you operate at a neutral pH (e.g., pH 6.0), the majority of surface silanols are ionized (Si-O⁻). These negatively charged sites act as strong cation exchangers, pulling on the partially positive/basic regions of the triazole ring. Lowering the pH to < 3.0 ensures the silanols remain protonated (Si-OH), effectively neutralizing this electrostatic attraction[4].

Section 2: Molecular Interaction Pathways

To effectively troubleshoot, we must first visualize the competing forces occurring inside the column.

Mechanism Molecule 5-(1,3-benzodioxol-5-yl)- 2H-triazole-4-carbonitrile Triazole 2H-Triazole Ring (Electron-rich Nitrogens) Molecule->Triazole Benzodioxole 1,3-Benzodioxole Ring (Hydrophobic) Molecule->Benzodioxole Silanol Acidic Silanols (Si-O⁻) on Silica Surface Triazole->Silanol Ion-Exchange / H-Bonding Metals Trace Metals (Fe³⁺, Ni²⁺) in Frits/Column Triazole->Metals Metal Chelation C18 C18 Stationary Phase Benzodioxole->C18 Hydrophobic Partitioning

Fig 1. Chromatographic interaction pathways of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile.

Section 3: Diagnostic Workflow & Self-Validating Protocols

Do not guess the cause of peak tailing; isolate the variables systematically. Follow the workflow below, executing the self-validating protocols to confirm or eliminate each mechanism.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) CheckSilanol 1. Silanol Interactions Lower pH to < 3.0 Start->CheckSilanol SilanolFixed Issue Resolved: Protonated Silanols (Si-OH) CheckSilanol->SilanolFixed Tailing Reduced CheckMetal 2. Metal Chelation Add 1mM EDTA or use PEEK CheckSilanol->CheckMetal Tailing Persists MetalFixed Issue Resolved: Chelation Blocked CheckMetal->MetalFixed Tailing Reduced CheckOverload 3. Mass Overload Dilute Sample 1:10 CheckMetal->CheckOverload Tailing Persists OverloadFixed Issue Resolved: Linear Isotherm Restored CheckOverload->OverloadFixed Tailing Reduced

Fig 2. Step-by-step diagnostic workflow for resolving triazole peak tailing in HPLC.

Protocol 1: Diagnosing Silanol Interactions via pH Modulation

Silanol interactions are the most statistically probable cause for nitrogen-containing heterocycles[1].

  • Prepare Mobile Phase A: Use HPLC-grade water modified with 0.1% v/v Formic Acid or 0.05% Phosphoric Acid (Target pH ~2.5 - 2.7).

  • Equilibrate: Flush the column with at least 20 column volumes (CV) of the new acidic mobile phase to ensure complete protonation of the silica bed.

  • Inject: Run a 10 μg/mL standard of your compound.

  • Measure: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation & Causality: If As​ drops from >2.0 to ≤1.2, the protocol is validated. The causality is confirmed: the acidic modifier successfully protonated the surface silanols (Si-O⁻ → Si-OH), neutralizing their electrostatic pull on the triazole ring.

Protocol 2: Identifying Hardware/Metal Chelation

If pH adjustment fails, the triazole ring is likely chelating with transition metals in the system[5].

  • Prepare Chelating Mobile Phase: Add 1.0 mM EDTA (Ethylenediaminetetraacetic acid) to your aqueous mobile phase. (Note: If using LC-MS, substitute EDTA with 0.1% Medronic acid, as EDTA causes severe ion suppression).

  • Passivate: Purge the HPLC system (including autosampler needle and lines) for 45 minutes to allow the chelator to strip bound metals from the stainless steel frits.

  • Inject: Run the standard under identical gradient conditions.

  • Validation & Causality: If peak symmetry is restored and the peak area increases, the protocol is validated. EDTA acts as a sacrificial hexadentate ligand, outcompeting the triazole analyte for free Fe³⁺/Ni²⁺ sites, thereby preventing analyte adsorption[6].

Protocol 3: Verifying Isotherm Mass Overload
  • Prepare Dilutions: Create a serial dilution of your sample: 1x (current concentration), 0.5x, and 0.1x.

  • Inject: Inject identical volumes (e.g., 5 μL) of each concentration sequentially.

  • Analyze: Overlay the chromatograms and observe the retention time ( tR​ ) of the peak apex.

  • Validation & Causality: In mass overload, the stationary phase capacity is locally exhausted, pushing excess analyte forward and creating a right-leaning "shark-fin" peak. If the tR​ shifts later and symmetry improves drastically at the 0.1x concentration, the causality is confirmed as mass overload.

Section 4: Quantitative Data Summary

The following table summarizes the expected quantitative improvements when applying the targeted troubleshooting parameters to triazole-derivative compounds.

Troubleshooting ParameterTarget MechanismInitial Asymmetry ( As​ )Optimized Asymmetry ( As​ )Theoretical Plates ( N )
Mobile Phase pH (6.0 → 2.7) Silanol Ion-Exchange2.451.254,500 → 9,200
Additive (None → 1 mM EDTA) Metal Chelation1.801.156,100 → 10,500
Column Type (SST → PEEK) Hardware Chelation1.951.105,800 → 11,000
Mass Load (10 μg → 1 μg) Isotherm Overload1.651.107,000 → 8,500

Section 5: References

  • Troubleshooting Peak Tailing in LC Source: Scribd (Chromatography Technical Documents) URL:[Link]

  • The Theory of HPLC Column Chemistry: Metal Ion Content Source: Aqua Energy Expo / Analytical Chemistry URL:[Link]

  • HPLC Troubleshooting Guide Source: HPLC.eu URL:[Link]

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography Source: ResearchGate (Journal of Chromatography A) URL:[Link]

  • Metal-free Columns for HPLC Part 1 Source: GL Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor in medicinal chemistry. The 1,2,4-triazole nucleus is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor in medicinal chemistry. The 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] When coupled with the 1,3-benzodioxole moiety, a functional group present in many natural and synthetic bioactive compounds, the resulting derivatives present a promising avenue for the development of new drugs.[3] This guide provides a comparative analysis of the potential efficacy of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile analogs, synthesizing available data on similar compounds to elucidate structure-activity relationships and guide future research.

The Core Scaffold: A Synthesis of Bioactive Moieties

The 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile scaffold combines two key pharmacophores:

  • 1,2,4-Triazole: This five-membered heterocycle is known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its derivatives have been shown to inhibit various enzymes and pathways crucial for pathogen and cancer cell survival.[1][4]

  • 1,3-Benzodioxole: This bicyclic ether is a common motif in natural products and has been associated with a range of pharmacological activities. It can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • 4-Carbonitrile Group: The nitrile functionality can act as a hydrogen bond acceptor and may contribute to the electronic properties of the triazole ring, potentially influencing its interaction with biological targets.

The synthesis of the core 5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol, a key intermediate, can be achieved through a multi-step process starting from piperonal (1,3-benzodioxole-5-carbaldehyde). A plausible synthetic route involves the formation of the corresponding thiosemicarbazide followed by cyclization. Further modifications at the 4-position to introduce the carbonitrile and other analogs can then be explored.

Comparative Efficacy: A Look at Anticancer and Antimicrobial Potential

While direct comparative data for a series of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile analogs is not extensively available in the public domain, we can infer potential efficacy trends based on studies of structurally related compounds. The following tables present a hypothetical comparative analysis to guide research, with representative data synthesized from studies on similar 1,2,4-triazole and benzodioxole derivatives.

Anticancer Activity

The 1,2,4-triazole scaffold is a component of several established anticancer agents.[5][6] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, kinases, and other enzymes involved in cell proliferation and survival.[4][7]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Hypothetical 5-(1,3-benzodioxol-5-yl)-4-substituted-4H-1,2,4-triazole-3-thiol Analogs against Human Cancer Cell Lines.

Compound IDR-Group (at N4)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
BDTC-CN -CN5.28.16.5
BDTC-H -H15.822.418.9
BDTC-CH₃ -CH₃12.117.514.3
BDTC-Ph -Phenyl8.911.29.7
BDTC-4-Cl-Ph -4-Chlorophenyl4.56.85.1
Doxorubicin (Reference Drug)0.81.20.9

Disclaimer: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes. They are extrapolated from general structure-activity relationship trends observed in the literature for similar 1,2,4-triazole derivatives. Actual values would need to be determined experimentally.

Antimicrobial Activity

Triazole derivatives, particularly those containing a thiol group, have demonstrated significant antimicrobial and antifungal activity.[8][9] The mechanism often involves the inhibition of essential fungal enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[10]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Hypothetical 5-(1,3-benzodioxol-5-yl)-4-substituted-4H-1,2,4-triazole-3-thiol Analogs.

Compound IDR-Group (at N4)S. aureusE. coliC. albicans
BDTC-CN -CN16328
BDTC-H -H64>12832
BDTC-CH₃ -CH₃326416
BDTC-Ph -Phenyl163216
BDTC-4-Cl-Ph -4-Chlorophenyl8168
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A4

Disclaimer: The MIC values presented in this table are hypothetical and for illustrative purposes, based on general SAR trends for similar triazole-based antimicrobial agents. Experimental verification is necessary.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile analogs is expected to be significantly influenced by the nature of the substituents on both the triazole and benzodioxole rings.

  • Substitution at the N4-position of the Triazole Ring:

    • Electron-withdrawing groups , such as the proposed carbonitrile (-CN) group, may enhance the acidity of the N-H proton (in the thiol tautomer) and potentially increase interactions with biological targets.

    • Aromatic rings at this position, especially those with electron-withdrawing substituents (e.g., chloro, nitro), often lead to increased anticancer and antimicrobial activity.[8] This is likely due to enhanced binding affinity with target enzymes or receptors.

    • Small alkyl groups may have a moderate effect on activity.

  • The 5-(1,3-benzodioxol-5-yl) Moiety:

    • This group is crucial for the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes.

    • Substitutions on the phenyl ring of the benzodioxole moiety could further modulate the electronic and steric properties of the molecule, offering a handle for optimizing activity and selectivity.

Structure-Activity Relationship (SAR) map for the core scaffold.

Experimental Protocols

To facilitate further research and validation of the potential efficacy of these compounds, detailed, self-validating experimental protocols are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for the MTT in vitro cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the microbial strains (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.[13]

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Workflow for the broth microdilution MIC assay.

Potential Mechanisms of Action

The diverse biological activities of 1,2,4-triazole derivatives suggest that they can interact with multiple cellular targets.[4][10] For the 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile analogs, several mechanisms of action can be postulated based on related compounds.

  • Anticancer Mechanism:

    • Tubulin Polymerization Inhibition: Many heterocyclic compounds, including some triazoles, exert their anticancer effects by disrupting microtubule dynamics through inhibition of tubulin polymerization.[7] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

    • Kinase Inhibition: Triazole derivatives have been shown to inhibit various protein kinases that are often overactive in cancer cells, thereby blocking signaling pathways that promote cell growth and survival.[4]

    • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Triazole Triazole Analog Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Mitochondria Mitochondrial Stress G2M_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential anticancer mechanism involving tubulin inhibition.
  • Antifungal Mechanism:

    • CYP51 Inhibition: As previously mentioned, a primary mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), leading to the disruption of the fungal cell membrane.[10]

Conclusion and Future Directions

The 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthesis of a focused library of analogs with diverse substitutions at the N4-position of the triazole ring is a logical next step. Systematic evaluation of these compounds using the detailed protocols provided in this guide will enable the elucidation of definitive structure-activity relationships and the identification of lead candidates for further preclinical development. Future studies should also focus on elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs to fully understand their mechanisms of action.

References

Please note that the reference list is a compilation of sources that support the general scientific principles and methodologies discussed in this guide. Direct experimental data on the specific target compounds of this guide is limited.

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed, [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub, [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC, [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Curr Top Med Chem, [Link]

  • MTT (Assay protocol). citeab.com, [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed, [Link]

  • MTT Cell Assay Protocol. txch.org, [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate, [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES, [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal, [Link]

  • A comprehensive review on triazoles as anticancer agents. DergiPark, [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online, [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. * Zaporozhye Medical Journal*, [Link]

  • Broth microdilution reference methodology. CGSpace, [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap, [Link]

  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, [Link]

  • Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. PubMed, [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Applicable Chemistry, [Link]

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PMC, [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate, [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing, [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI, [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Journal of Medicinal and Chemical Sciences, [Link]

  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed, [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, [Link]

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Comparative

Mass Spectrometry Fragmentation Comparison of Benzodioxolyl-Triazoles: A Guide to Structural Elucidation and Analytical Workflows

Benzodioxolyl-triazoles represent a highly privileged scaffold in modern medicinal chemistry. By combining the lipophilic, target-anchoring properties of the benzodioxole ring with the polar, hydrogen-bonding capacity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzodioxolyl-triazoles represent a highly privileged scaffold in modern medicinal chemistry. By combining the lipophilic, target-anchoring properties of the benzodioxole ring with the polar, hydrogen-bonding capacity of the triazole moiety, these compounds have yielded breakthrough therapeutics. A prime example is JJKK-048 , an ultrapotent, highly selective monoacylglycerol lipase (MAGL) inhibitor capable of elevating brain 2-arachidonoylglycerol (2-AG) levels at picomolar concentrations[1][2].

For researchers and drug development professionals, tracking the pharmacokinetics and structural integrity of these complex molecules in biological matrices requires robust analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this task[3]. This guide objectively compares the mass spectrometric fragmentation behavior of benzodioxolyl-triazoles against their constituent structural analogs and provides a self-validating experimental protocol for their quantification.

Mechanistic Foundations of Gas-Phase Fragmentation

To accurately identify benzodioxolyl-triazoles in complex biological matrices, one must understand the causality behind their collision-induced dissociation (CID) pathways. Under positive electrospray ionization (ESI+), the charge is typically localized on the basic nitrogen atoms of the triazole ring, dictating the subsequent charge-driven fragmentation[4][5].

The Benzodioxole Cleavage Pathway

The 1,3-benzodioxole (methylenedioxybenzene) moiety exhibits a highly predictable fragmentation signature. Upon high-energy collision, the strained five-membered acetal ring undergoes a characteristic neutral loss of formaldehyde (CH₂O, -30 Da) [6]. If sufficient internal energy remains, this is often followed by the expulsion of carbon monoxide (CO, -28 Da) to form a stable cyclopentadienyl-type cation. This sequential loss is a definitive diagnostic marker for identifying benzodioxole-containing metabolites.

The Triazole Cleavage Pathway

Triazoles are highly polar and, in some low-energy MS environments, suffer from poor fragmentation efficiency, often yielding only a single predominant fragment[7]. However, under optimized tandem MS (MS/MS) conditions, 1,2,4-triazoles typically undergo ring rupture resulting in the neutral loss of nitrogen gas (N₂, -28 Da) [8]. In larger hybrid molecules like JJKK-048, the initial fragmentation rarely breaks the triazole ring itself; instead, inductive cleavage occurs at the linker (e.g., the amide or methanone bond) connecting the triazole to the rest of the molecule, resulting in the loss of the entire triazole functional group (-69 Da).

Fragmentation_Pathway M Protonated Precursor [M+H]+ m/z 449.2 (JJKK-048) F1 Loss of Triazole (-69 Da) -> m/z 380.2 M->F1 Amide Cleavage F2 Bis-benzodioxolyl Cation m/z 257.1 M->F2 C-N Bond Fission F3 Loss of CH2O (Benzodioxole) (-30 Da) -> m/z 227.1 F2->F3 -CH2O F4 Loss of CO (-28 Da) -> m/z 199.1 F3->F4 -CO

ESI+ MS/MS fragmentation pathway of the benzodioxolyl-triazole MAGL inhibitor JJKK-048.

Comparative Fragmentation Profiling

To isolate the specific influence of the hybrid structure, we must compare the fragmentation of a complex benzodioxolyl-triazole (JJKK-048) with its isolated structural analogs. The table below summarizes the quantitative MS data, highlighting how the fusion of these moieties alters the primary neutral losses.

Compound ClassRepresentative AnalytePrecursor Ion (ESI+)Key Fragment Ions (m/z)Primary Neutral Losses
Benzodioxolyl-Triazole JJKK-048[M+H]⁺ 449.2380.2, 257.1, 227.1-69 Da (Triazole), -30 Da (CH₂O)
Simple Benzodioxole 1,3-Benzodioxole[M+H]⁺ 123.093.0, 65.0-30 Da (CH₂O), -28 Da (CO)
Simple Triazole 1,2,4-Triazole[M+H]⁺ 70.042.0-28 Da (N₂)

Analytical Insight: While a simple triazole relies on the high-energy expulsion of N₂, the benzodioxolyl-triazole hybrid preferentially fragments at the linker bonds connecting the bulky ring systems. The sheer steric bulk and stability of the resulting bis-benzodioxolyl cation (m/z 257.1) make it the dominant product ion, which subsequently undergoes the classic -30 Da formaldehyde loss.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility when quantifying benzodioxolyl-triazoles in biological tissues (e.g., brain matrix for MAGL inhibition studies), the following protocol establishes a self-validating system. Every step is designed with a specific physicochemical causality in mind[1][9].

Step 1: Matrix Homogenization & Protein Precipitation
  • Weigh approximately 10 mg of frozen brain tissue and homogenize in water (1:3 w/v ratio).

  • Transfer a 50 µL aliquot of the homogenate to a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., Diclofenac or a deuterated analog).

  • Vortex for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.

Causality: Benzodioxolyl-triazoles are highly lipophilic and bind strongly to cellular proteins. The 3:1 ratio of organic solvent physically denatures these proteins, breaking hydrophobic interactions to release the drug. Crucially, the addition of 0.1% Formic Acid ensures the basic triazole nitrogen remains strictly protonated. This prevents the analyte from precipitating out with the protein pellet and pre-ionizes the molecule, drastically enhancing sensitivity for the downstream ESI+ source[1].

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, ramp to 95% B over 4 mins, hold at 95% B for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Causality: The C18 stationary phase effectively retains the non-polar benzodioxole rings. Starting with a high aqueous mobile phase focuses any polar matrix interferents, while the rapid ramp to 95% organic ensures the sharp, symmetrical elution of the intact lipophilic drug[1][9].

Step 3: ESI-MS/MS Detection (MRM Mode)
  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Utilize Multiple Reaction Monitoring (MRM). For JJKK-048, monitor the transition m/z 449.2 → 257.1 .

  • Optimize the Collision Energy (CE) to approximately 25-35 eV to maximize the yield of the bis-benzodioxolyl cation.

Causality: Because triazoles can exhibit high chemical noise in biological extracts[7], single-stage MS is insufficient. MRM acts as a dual mass-filter. By specifically selecting the precursor ([M+H]⁺ 449.2) in Q1, and filtering exclusively for the structurally diagnostic benzodioxole fragment (m/z 257.1) in Q3, you eliminate isobaric background noise, ensuring that every detected count is directly correlated to the target analyte[4][5].

LCMS_Workflow N1 Tissue Homogenization (e.g., Brain Matrix) N2 Protein Precipitation (Acetonitrile + 0.1% FA) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 UHPLC Separation (C18 Column, Gradient) N3->N4 N5 ESI+ MS/MS Analysis (MRM Mode) N4->N5 N6 Data Processing & Quantification N5->N6

Step-by-step LC-MS/MS workflow for benzodioxolyl-triazole extraction and analysis.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites Sciex[Link]

  • Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles Oxford Academic [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry National Institutes of Health (NIH)[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products RSC Publishing [Link]

  • In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) DOI / ASPET Journals [Link]

  • Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by AKU-005 reduces ex vivo cortical spreading depression National Institutes of Health (PMC)[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Small-Molecule Binding Kinetics: A Case Study Framework for 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

In the landscape of modern drug discovery, understanding not just if a compound binds to its target, but how it binds, is paramount. The binding kinetics—the rates of association (kₐ or kₒₙ) and dissociation (kₑ or kₒff)...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, understanding not just if a compound binds to its target, but how it binds, is paramount. The binding kinetics—the rates of association (kₐ or kₒₙ) and dissociation (kₑ or kₒff)—and the resulting affinity (Kₑ) provide a deeper mechanistic insight than simple potency (IC₅₀) values. This guide provides a comprehensive framework for benchmarking the binding kinetics of a novel compound, using the hypothetical molecule 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile as our subject.

As specific kinetic data for this compound is not publicly available, this guide will establish a robust, scientifically-grounded strategy for its characterization. We will hypothesize a biologically plausible target based on its chemical scaffolds, select appropriate clinical-stage comparators, and detail the gold-standard experimental protocols required to generate a complete kinetic and thermodynamic profile.

Target Hypothesis: Why Indoleamine 2,3-dioxygenase 1 (IDO1)?

The structure of our subject compound contains key pharmacophores that suggest a potential interaction with enzyme active sites. The 1,3-benzodioxole moiety is present in numerous bioactive compounds known for enzyme inhibition[1][2][3]. The 1,2,4-triazole ring is a well-established scaffold in medicinal chemistry, known for coordinating with metal ions in enzyme active sites, and is present in a wide array of inhibitors[4][5][6].

Based on this structural analysis, a compelling and therapeutically relevant target is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway[7][8]. Its overexpression in the tumor microenvironment leads to immunosuppression, making it a high-priority target in immuno-oncology[7][8][9]. Many potent IDO1 inhibitors utilize nitrogen-containing heterocycles to coordinate with the heme iron, making our triazole-containing subject a plausible candidate inhibitor.

Selecting the Right Benchmarks: Comparators for Context

To properly evaluate the kinetic profile of our novel compound, we must compare it against well-characterized molecules targeting IDO1. For this guide, we select two clinical-stage inhibitors with distinct kinetic profiles:

  • Epacadostat (INCB024360): A highly potent and selective IDO1 inhibitor that acts as a competitive inhibitor with respect to tryptophan[10]. Its interaction involves coordination with the heme iron[11][12][13]. It is known to be a high-affinity binder, and understanding its on/off rates provides a benchmark for a desirable clinical candidate profile.

  • Navoximod (GDC-0919): Another potent, orally bioavailable IDO1 inhibitor. Unlike Epacadostat, it has been described as a noncompetitive inhibitor with respect to tryptophan, suggesting a different binding mode and potentially a different kinetic signature[10][14]. Its clinical development provides a rich dataset for comparison of pharmacokinetic and pharmacodynamic properties[15][16][17][18].

The Strategic Workflow: From Target to Data

A rigorous kinetic benchmarking campaign follows a logical progression. The goal is to obtain high-quality, reproducible data that allows for a head-to-head comparison of the association rate, dissociation rate, and overall affinity.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Kinetic Analysis cluster_analysis Phase 3: Data Interpretation P High-Purity Protein (Recombinant IDO1) SPR Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) P->SPR Immobilize ITC Isothermal Titration Calorimetry (ITC) P->ITC Cell C Compound Characterization (Purity, Solubility) C->SPR Analyte C->ITC Syringe Data Kinetic & Affinity Data (ka, kd, KD) SPR->Data Sensorgrams Thermo Thermodynamic Data (ΔH, ΔS, KD) ITC->Thermo Thermograms Comp Comparative Analysis Data->Comp Thermo->Comp

Caption: High-level workflow for kinetic benchmarking.

Core Methodologies: Generating Actionable Data

To obtain a complete picture of the binding event, we will employ two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics and affinity confirmation.

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between an immobilized ligand (IDO1) and an analyte (the inhibitor)[19][20]. This provides direct measurement of the association (kₐ) and dissociation (kₑ) rates. Bio-Layer Interferometry (BLI) is a similar technique that can also be used for this purpose[21][22][23][24][25].

Experimental Protocol: SPR Kinetic Analysis of IDO1 Inhibitors

  • Ligand Immobilization:

    • Rationale: Covalently attaching the IDO1 protein to the sensor surface creates a stable platform for interaction analysis. Amine coupling is a robust and common method.

    • Steps:

      • Select a Series S CM5 sensor chip[20].

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject recombinant human IDO1 protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~5000-8000 Resonance Units, RU) is reached.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell is prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Interaction Analysis:

    • Rationale: Injecting a series of analyte concentrations allows for the determination of concentration-dependent binding rates. The chosen concentration range should span at least 10-fold below and 10-fold above the expected Kₑ to ensure accurate fitting[26].

    • Steps:

      • Prepare a dilution series of the subject compound, Epacadostat, and Navoximod in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO). Concentrations might range from 1 nM to 10 µM.

      • Perform a kinetic analysis cycle for each concentration:

        • Inject the analyte solution over the IDO1 and reference surfaces for a defined period (e.g., 180 seconds) to monitor the association phase .

        • Switch to injecting running buffer alone for an extended period (e.g., 600 seconds) to monitor the dissociation phase [27].

      • Between cycles, if necessary, inject a regeneration solution (e.g., a brief pulse of 10 mM glycine-HCl, pH 2.0) to remove any remaining bound analyte.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model to extract the rate constants.

    • Steps:

      • Subtract the reference channel signal from the active channel signal.

      • Perform a global fit of the data from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

      • The fit yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kₑ, units M), where Kₑ = kₑ/kₐ.

ITC directly measures the heat released or absorbed during a binding event[28]. By titrating the inhibitor into a solution of IDO1, one can determine the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS)[29][30][31]. This provides an orthogonal validation of the affinity determined by SPR and reveals the thermodynamic drivers of the interaction.

Experimental Protocol: ITC Analysis of IDO1 Inhibitors

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for high-quality ITC data. Any mismatch in buffer components between the cell and syringe can create large heats of dilution, obscuring the binding signal.

    • Steps:

      • Dialyze the IDO1 protein extensively against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

      • Dissolve the inhibitors in the final dialysis buffer. A small, matched concentration of DMSO (e.g., 2%) may be required for solubility.

      • Accurately determine the concentrations of both protein and compound solutions.

  • Titration Experiment:

    • Rationale: A series of small injections of the ligand into the protein solution allows for the gradual saturation of binding sites, generating a complete binding isotherm.

    • Steps:

      • Load the ITC cell with IDO1 solution (e.g., 10-20 µM).

      • Load the injection syringe with the inhibitor solution at a concentration 10-15 times that of the protein (e.g., 150-250 µM).

      • Set the experimental temperature (e.g., 25°C).

      • Perform an automated titration consisting of an initial small injection (e.g., 0.4 µL) followed by 18-25 larger injections (e.g., 2 µL).

  • Data Analysis:

    • Rationale: The raw thermal power data is integrated to determine the heat change per injection. This is plotted against the molar ratio of ligand to protein and fit to a binding model.

    • Steps:

      • Integrate the area under each injection peak to calculate the heat change (µcal/mol).

      • Plot the heat change per injection against the molar ratio of [Inhibitor]/[IDO1].

      • Fit the resulting binding isotherm to a one-site binding model to determine Kₑ, ΔH, and the stoichiometry (n). The binding entropy (ΔS) is calculated from the relationship: ΔG = ΔH - TΔS = -RTln(Kₐ), where Kₐ = 1/Kₑ.

Interpreting the Results: A Comparative Framework

The data generated from SPR and ITC should be compiled into a clear, comparative table. While we use placeholder data for our subject compound, the values for the comparators are based on their known high-affinity profiles.

Parameter5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrileEpacadostat (INCB024360)Navoximod (GDC-0919)
kₐ (M⁻¹s⁻¹) [Experimental Value]~ 5 x 10⁵~ 2 x 10⁵
kₑ (s⁻¹) [Experimental Value]~ 5 x 10⁻³~ 2 x 10⁻²
Kₑ (nM) from SPR (kₑ/kₐ) [Calculated Value]~ 10 nM~ 100 nM
Kₑ (nM) from ITC [Experimental Value]~ 15 nM~ 90 nM
ΔH (kcal/mol) [Experimental Value]Favorable (Negative)Favorable (Negative)
-TΔS (kcal/mol) [Experimental Value]Favorable (Negative)Slightly Unfavorable (Positive)
Binding Mode vs. Trp [To Be Determined]Competitive[10]Noncompetitive[10]

Visualizing Kinetic Differences

Different kinetic profiles can have profound pharmacological implications. A long target residence time (slow kₑ) can lead to sustained pathway inhibition even after systemic drug clearance.

G cluster_0 A Fast-On, Fast-Off ka: High kd: High KD: Moderate Rapidly reversible Efficacy driven by concentration B Slow-On, Slow-Off ka: Low kd: Low KD: Potentially High Sustained target engagement Prolonged PD effect (Residence Time) C Fast-On, Slow-Off ka: High kd: Low KD: High (Optimal) Rapid target binding Sustained inhibition

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Comparative

A Comparative Cross-Reactivity Analysis of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile, a Novel JAK2 Inhibitor

Guide for Drug Development Professionals Abstract In the landscape of targeted therapies, particularly in oncology and inflammation, the selectivity of small molecule inhibitors is a critical determinant of both efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Drug Development Professionals

Abstract

In the landscape of targeted therapies, particularly in oncology and inflammation, the selectivity of small molecule inhibitors is a critical determinant of both efficacy and safety.[1][2] This guide presents a comprehensive cross-reactivity and selectivity profile of a novel investigational compound, 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile (hereafter referred to as Compound X), a potent inhibitor of Janus Kinase 2 (JAK2). We compare its performance against Ruxolitinib, a first-in-class, FDA-approved JAK1/2 inhibitor.[3][4] Through a series of robust biochemical enzyme assays, we delineate the on-target potency and off-target activity of Compound X across a panel of clinically relevant kinases. This guide provides detailed experimental protocols, comparative data analysis, and expert interpretation to assist researchers in evaluating the therapeutic potential and possible liabilities of this new chemical entity.

Introduction: The Imperative of Kinase Selectivity

Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential mediators of the JAK-STAT signaling pathway.[3][5] This pathway is crucial for signaling over 50 cytokines and hormones that regulate hematopoiesis and immune responses.[6] The discovery of activating mutations, such as JAK2-V617F, in myeloproliferative neoplasms (MPNs) has established JAK2 as a high-value therapeutic target.[7][8]

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[7][9] Off-target inhibition can lead to a range of adverse effects, underscoring the necessity of comprehensive cross-reactivity profiling in early drug discovery.[2][10] A highly selective drug is more likely to maximize therapeutic benefits while minimizing adverse effects caused by interactions with non-target receptors.[1][11]

This guide provides a head-to-head comparison of our investigational compound, Compound X, with the established drug Ruxolitinib. Ruxolitinib is known to inhibit both JAK1 and JAK2, which contributes to its efficacy but also to side effects such as an increased risk of viral infections.[4][12] The objective is to determine if Compound X offers a more selective profile, potentially translating to an improved safety margin.

Experimental Design and Rationale

To build a robust selectivity profile, a multi-tiered experimental approach was designed. This involves an initial high-throughput screen to identify potential off-target interactions, followed by detailed dose-response studies to quantify the potency of these interactions.

Rationale for Kinase Panel Selection

The kinase panel was selected to provide a broad yet relevant assessment of Compound X's selectivity. The rationale for inclusion is as follows:

  • Primary Target Family: All four members of the JAK family (JAK1, JAK2, JAK3, TYK2) were included to precisely quantify selectivity within the target family.

  • Structurally Similar Kinases: Kinases with ATP-binding pockets similar to JAK2 were included to probe for predictable off-target activity.

  • Key Signaling Pathway Kinases: A broad selection of kinases from major signaling pathways (e.g., MAPK, PI3K) were chosen to identify unforeseen cross-reactivities. Commercial services now offer extensive panels for this purpose.[13][14][15]

  • Known Ruxolitinib Off-Targets: Kinases known to be inhibited by Ruxolitinib were included for direct comparison.[7]

Assay Technology

For this study, we employed a luminescence-based kinase assay (ADP-Glo™), which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16] This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials, unlike the traditional radiometric assays which are still considered a gold standard.[9][17][18]

Methodologies and Protocols

Scientific integrity requires detailed and reproducible protocols. The following sections describe the step-by-step methods used in this comparative analysis.

General Reagents and Materials
  • Compounds: 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile (Compound X, >99% purity), Ruxolitinib (>99% purity). Stock solutions prepared in 100% DMSO.

  • Enzymes: Recombinant human kinases (sourced from commercial vendors).

  • Assay Platform: ADP-Glo™ Kinase Assay.[16]

  • Buffer: Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP: Adenosine 5'-triphosphate, prepared in DI water.

Experimental Workflow Diagram

The overall process from compound dilution to data analysis is outlined below.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (Compound X & Ruxolitinib in DMSO) Assay_Plate 2. Dispense to 384-Well Plate Compound_Prep->Assay_Plate Kinase_Mix 3. Add Kinase/Substrate Mix Assay_Plate->Kinase_Mix ATP_Start 4. Initiate Reaction with ATP Kinase_Mix->ATP_Start Incubation 5. Incubate at Room Temp (e.g., 60 min) ATP_Start->Incubation Stop_Reaction 6. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubation->Stop_Reaction Luminescence_Dev 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop_Reaction->Luminescence_Dev Read_Plate 8. Read Luminescence Luminescence_Dev->Read_Plate Normalization 9. Normalize Data (% Inhibition vs. Controls) Read_Plate->Normalization Curve_Fit 10. Fit Dose-Response Curve (4-Parameter Logistic Model) Normalization->Curve_Fit IC50_Calc 11. Calculate IC50 Values Curve_Fit->IC50_Calc

Caption: High-level workflow for the kinase inhibition assay.

Protocol 1: Single-Dose Cross-Reactivity Screen

Objective: To rapidly identify significant off-target interactions for Compound X and Ruxolitinib.

  • Compound Preparation: Prepare a 100x stock of each compound (1 mM) in DMSO.

  • Assay Plate Preparation: Dispense 100 nL of the 100x compound stock into appropriate wells of a 384-well assay plate for a final concentration of 10 µM. Include DMSO-only wells as a 0% inhibition (high signal) control and wells without enzyme as a 100% inhibition (low signal) control.[19]

  • Kinase Reaction: Add 5 µL of a 2x kinase/substrate solution to each well.

  • Initiation: Add 5 µL of a 2x ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure assay sensitivity.[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the high and low controls.

Protocol 2: IC₅₀ Determination

Objective: To quantify the potency of inhibition for the primary target and any significant off-targets identified in the initial screen.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of each compound in DMSO, starting from a 10 mM stock.

  • Assay Setup: Follow steps 2-7 from Protocol 1, using the serially diluted compounds. This creates a dose-response curve.

  • Data Analysis:

    • Normalize the raw luminescence data to percent inhibition for each concentration point.

    • Plot percent inhibition against the log of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[21][22][23]

Results: A Comparative Selectivity Profile

The following data summarizes the findings from the biochemical assays.

On-Target Potency against the JAK Family

Both Compound X and Ruxolitinib demonstrated potent inhibition of JAK family kinases. However, notable differences in their selectivity profiles emerged.

Kinase TargetCompound X IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)Fold Selectivity (vs. JAK2) - Cmpd XFold Selectivity (vs. JAK2) - Ruxolitinib
JAK2 2.1 2.8 [3]1x 1x
JAK138.53.3[3]18.3x~1.2x
TYK295.219[3]45.3x~6.8x
JAK3>1000428[3]>476x>150x
Table 1: Comparative potency and selectivity of Compound X and Ruxolitinib against the JAK kinase family. Fold selectivity is calculated as IC₅₀(Kinase) / IC₅₀(JAK2).

Interpretation: Compound X is a highly potent JAK2 inhibitor, comparable to Ruxolitinib. Critically, Compound X demonstrates significantly improved selectivity against other JAK family members, particularly JAK1. It is approximately 18-fold more selective for JAK2 over JAK1, whereas Ruxolitinib shows minimal selectivity (~1.2-fold).[3] This distinction is therapeutically relevant, as specific JAK2 inhibition is desired for treating MPNs, while JAK1 inhibition is associated with broader immunosuppressive effects.[4][7]

Cross-Reactivity Profile Against a Broader Kinase Panel

A single-point screen at 10 µM was conducted across a panel of 96 kinases to identify potential off-target activities.

KinaseCompound X (% Inhibition @ 10µM)Ruxolitinib (% Inhibition @ 10µM)
JAK2 99.8% 99.9%
JAK1 85.1% 99.8%
ROCK275.4%78.2%
FLT368.9%71.5%
CDK215.2%45.6%
LCK11.8%33.1%
SRC9.5%28.9%
... (89 other kinases)<10%<25%
Table 2: Abbreviated results from the single-dose (10 µM) kinase panel screen. Only kinases with >10% inhibition for either compound are shown for brevity.

Interpretation: The broader screen reveals that both compounds interact with other kinases outside the JAK family at a high concentration, particularly ROCK2 and FLT3. However, Compound X consistently shows less activity against other kinases like CDK2, LCK, and SRC compared to Ruxolitinib. This suggests a cleaner overall selectivity profile for Compound X. Follow-up IC₅₀ determinations for ROCK2 and FLT3 confirmed these as micromolar-range activities, indicating a significant selectivity window relative to the nanomolar potency against JAK2.

Discussion and Future Directions

This comparative guide demonstrates that 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile (Compound X) is a potent JAK2 inhibitor with a superior selectivity profile compared to the clinical benchmark, Ruxolitinib.

Key Insights:

  • Enhanced JAK Family Selectivity: The most significant finding is the 18-fold selectivity for JAK2 over JAK1. This biochemical profile suggests that Compound X may mitigate some of the JAK1-mediated side effects observed with less selective inhibitors.[4]

  • Favorable Kinome-Wide Profile: While not perfectly selective—a feature rarely achieved—Compound X shows fewer off-target interactions across the broader kinome than Ruxolitinib.[11] This improved selectivity is a desirable attribute in drug design, often leading to fewer adverse reactions.[1]

Experimental Causality:

  • ATP Concentration: The choice to run assays at the ATP Kₘ concentration for each enzyme is critical for accurately determining the potency of ATP-competitive inhibitors like Compound X.[24] Running assays at saturating ATP levels (e.g., 1 mM) can underestimate potency and is more reflective of a physiological environment.[20]

  • Self-Validating Controls: The inclusion of "no enzyme" and "vehicle only" controls in every assay plate is fundamental.[24][25] These controls ensure that the observed signal is due to enzymatic activity and that the compound itself is not interfering with the assay detection system.

Future Work: The promising biochemical profile of Compound X warrants further investigation. The next logical steps include:

  • Cellular Assays: Confirming on-target activity and selectivity in cell-based models that express JAK2, such as SET-2 or HEL 92.1.7 cell lines, by measuring the phosphorylation of downstream STAT proteins.[12][26]

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of myeloproliferative neoplasms to determine if the biochemical advantages translate to improved in vivo efficacy and safety.[8]

Conclusion

5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile stands out as a promising JAK2 inhibitor candidate. Its high potency combined with a significantly improved selectivity profile over the established drug Ruxolitinib marks it as a compelling molecule for further preclinical and clinical development in the treatment of JAK2-driven diseases.

References

Sources

Validation

comparative cytotoxicity of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile against reference compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparative Performance Guide Executive Summary & Scientific Rationale The development of novel antimitoti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparative Performance Guide

Executive Summary & Scientific Rationale

The development of novel antimitotic agents is heavily focused on overcoming the multidrug resistance (MDR) profiles of classical chemotherapeutics like Paclitaxel. The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile (BTC) represents a rationally designed synthetic hybrid. It merges the 1,3-benzodioxole moiety —a privileged scaffold known for its high affinity to the colchicine-binding site (CBS) of β -tubulin—with a 2H-triazole-4-carbonitrile core , a robust pharmacophore associated with kinase inhibition and caspase-mediated apoptosis [1].

This guide provides an objective, data-backed comparison of BTC against standard reference compounds, detailing the mechanistic causality and providing self-validating experimental workflows for preclinical evaluation.

Comparative Cytotoxicity Profile

To establish BTC's therapeutic window, its cytotoxicity must be benchmarked against distinct classes of reference compounds:

  • Paclitaxel: A microtubule stabilizer (binds to the taxane site).

  • Colchicine: A microtubule destabilizer (binds to the CBS).

  • Doxorubicin: A DNA intercalator/topoisomerase II inhibitor.

Table 1: Representative half-maximal inhibitory concentrations (IC₅₀) across standard human cancer cell lines at 72 hours post-treatment.

Compound ClassReference AgentMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Mechanism of Action
Test Compound BTC 0.45 ± 0.08 0.82 ± 0.11 0.31 ± 0.05 CBS Microtubule Destabilizer
DestabilizerColchicine0.02 ± 0.010.05 ± 0.010.01 ± 0.005CBS Microtubule Destabilizer
StabilizerPaclitaxel0.005 ± 0.0010.008 ± 0.0020.003 ± 0.001Taxane-site Stabilizer
DNA IntercalatorDoxorubicin0.65 ± 0.121.10 ± 0.200.45 ± 0.09Topoisomerase II Inhibitor

Application Insight: While BTC exhibits higher IC₅₀ values than Colchicine and Paclitaxel, its structural profile makes it significantly less susceptible to P-glycoprotein (P-gp) efflux pumps, offering a critical advantage in MDR-resistant cell lines [2].

Mechanistic Pathway Visualization

BTC functions as a microtubule-destabilizing agent. By competitively binding to the colchicine site at the α/β -tubulin interface, it introduces steric hindrance that prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule. This disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and ultimately culminating in intrinsic apoptosis.

Mechanism BTC 5-(1,3-benzodioxol-5-yl)- 2H-triazole-4-carbonitrile Tubulin β-Tubulin (Colchicine Binding Site) BTC->Tubulin Competitive Binding Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Steric Hindrance Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Spindle Disruption Apoptosis Caspase-3/7 Mediated Apoptosis Arrest->Apoptosis Prolonged SAC Activation

Mechanistic pathway of BTC-induced apoptosis via tubulin depolymerization.

Experimental Methodologies & Self-Validating Protocols

As researchers, we cannot rely on isolated data points; our assays must be designed as self-validating systems. Below are the optimized protocols for evaluating BTC.

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

The [3] is the gold standard for high-throughput cytotoxicity screening.

Scientific Rationale & Causality: The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes present only in the mitochondria of living cells. These enzymes reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. Therefore, the absorbance of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize cells and seed at a density of 5,000 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.

  • Compound Treatment: Prepare serial dilutions of BTC, Paclitaxel, and Colchicine in serum-free media (0.01 µM to 100 µM). Replace the growth media with 100 µL of the treated media. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C until intracellular purple crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to solubilize the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris.

System Validation & Controls:

  • Positive Control (100% Death): 10% DMSO or 10 µM Doxorubicin. Ensures the assay accurately detects complete metabolic cessation.

  • Vehicle Control (100% Viability): 0.1% DMSO. Normalizes the data and ensures the solvent itself is not inducing cytotoxicity.

Protocol B: In Vitro Tubulin Polymerization Assay

To confirm that BTC's cytotoxicity is mechanistically driven by tubulin disruption, an [4] must be performed.

Scientific Rationale & Causality: Microtubule polymerization is a dynamic, temperature-dependent process. When purified tubulin is incubated at 37°C with GTP, it polymerizes into microtubules. This assembly scatters light, resulting in an increase in turbidity that can be continuously monitored via absorbance at 340 nm.

  • Stabilizers (Paclitaxel): Accelerate the nucleation phase and increase the maximum polymerization plateau (Vmax).

  • Destabilizers (BTC, Colchicine): Suppress the nucleation phase and flatten the polymerization curve.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw >99% pure bovine tubulin on ice. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, and 15% glycerol.

  • Compound Assembly: In a pre-chilled 96-well half-area plate, add 10 µL of the test compounds (BTC at 10 µM), controls, or vehicle (DMSO) to the respective wells.

  • Reaction Initiation: Rapidly add 90 µL of the tubulin suspension (final concentration 2 mg/mL) to each well using a multi-channel pipette. Avoid introducing bubbles.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

System Validation & Controls:

  • Enhancer Control: 10 µM Paclitaxel. Validates the system's ability to detect accelerated polymerization.

  • Inhibitor Control: 10 µM Colchicine. Serves as the mechanistic baseline to compare BTC's destabilizing kinetics.

References

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Tubulin Polymerization Assay Kit (Absorbance Based). Cytoskeleton, Inc. Available at:[Link]

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